Emestrin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H22N2O10S2 |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
(1R,3S,9S,23S,24R,32R)-19,23,32-trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione |
InChI |
InChI=1S/C27H22N2O10S2/c1-28-24(34)27-22(32)14-11-37-8-7-17-20(14)29(27)25(35)26(28,40-41-27)21(31)12-3-5-15(30)18(9-12)38-19-10-13(23(33)39-17)4-6-16(19)36-2/h3-11,17,20-22,30-32H,1-2H3/t17-,20-,21-,22+,26+,27+/m0/s1 |
InChI Key |
UWWYWUMDYAWTKK-YITDFDIYSA-N |
Isomeric SMILES |
CN1C(=O)[C@]23[C@@H](C4=COC=C[C@H]5[C@H]4N2C(=O)[C@@]1([C@H](C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O |
Canonical SMILES |
CN1C(=O)C23C(C4=COC=CC5C4N2C(=O)C1(C(C6=CC(=C(C=C6)O)OC7=C(C=CC(=C7)C(=O)O5)OC)O)SS3)O |
Synonyms |
emestrin |
Origin of Product |
United States |
Foundational & Exploratory
Emestrin: A Technical Guide to its Discovery, Origin, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emestrin is a potent mycotoxin belonging to the epipolythiodioxopiperazine (ETP) class of natural products. First isolated from the fungus Emericella striata in 1985, this macrocyclic compound has garnered significant interest within the scientific community due to its diverse and potent biological activities.[1][2][3] This technical guide provides a comprehensive overview of the discovery, origin, and key biological functions of this compound, with a focus on its mechanisms of action, including the inhibition of mitochondrial ATP synthesis, antagonism of the C-C chemokine receptor 2 (CCR2), and induction of cytotoxicity through modulation of the PI3K/AKT signaling pathway. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.
Discovery and Origin
This compound was first isolated from the mycelial extract of the thermotolerant fungus Emericella striata (strain 80-NE-22), which was originally collected from cumin seeds in Nepal.[1] Subsequent studies have also identified this compound and its analogues, such as this compound B and Prenylemestrins, from other fungal species, including Emericella nidulans and various Aspergillus species.[4] The structure of this compound, a novel macrocyclic epidithiodioxopiperazine, was elucidated through spectroscopic analysis and X-ray crystallography.[1][2][5]
Chemical Structure
This compound is characterized by a unique epidithiodioxopiperazine ring, which is part of a larger heterocyclic macrocycle. This complex structure is biosynthetically derived from two molecules of phenylalanine and one molecule of benzoic acid.[1] The presence of the disulfide bridge within the dioxopiperazine ring is a hallmark of the ETP class of mycotoxins and is crucial for its biological activity.
Biological Activities and Mechanisms of Action
This compound exhibits a broad range of biological activities, including antifungal, cytotoxic, and immunomodulatory effects. Its mechanisms of action are multifaceted and target key cellular pathways.
Inhibition of Mitochondrial ATP Synthesis
This compound is a potent inhibitor of mitochondrial ATP synthesis. It acts by uncoupling oxidative phosphorylation and depressing mitochondrial respiration.[6] This disruption of cellular energy metabolism is a key contributor to its cytotoxic effects. Studies on isolated rat liver mitochondria have shown that this compound induces structural alterations, such as swelling, which is enhanced by the presence of calcium ions.[6]
CCR2 Antagonism
This compound functions as a potent antagonist of the C-C chemokine receptor 2 (CCR2).[7] CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a critical role in the recruitment of monocytes and macrophages to sites of inflammation. By blocking the CCL2/CCR2 axis, this compound exhibits immunomodulatory properties, suggesting its potential as a therapeutic agent for inflammatory and autoimmune diseases.
Cytotoxicity and Regulation of the PI3K/AKT Signaling Pathway
This compound and its derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[3][4] One of the key mechanisms underlying its anticancer effects is the regulation of the PI3K/AKT signaling pathway, a critical pathway involved in cell survival, proliferation, and apoptosis.[3][8] this compound has been shown to induce apoptosis in cancer cells, making it a subject of interest for oncology research.[4]
Antifungal Activity
As a mycotoxin, this compound possesses inherent antifungal properties.[1] Its ability to disrupt fundamental cellular processes in fungi contributes to its growth-inhibitory effects.
Quantitative Data
The following tables summarize the reported quantitative data for the biological activities of this compound and its analogue, this compound B.
Table 1: Cytotoxicity of this compound B
| Cell Line | Cancer Type | IC50 (µg/mL) |
| T47D | Breast Cancer | 0.16 |
| HeLa | Cervical Cancer | 1.56 |
| WiDr | Colon Cancer | 1.02 |
Data from a study on this compound B isolated from Emericella nidulans.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound from Emericella striata
-
Fungal Culture: Emericella striata is cultured on a suitable medium, such as potato-dextrose agar, to generate a sufficient biomass of mycelia.
-
Extraction: The dried and powdered mycelia are extracted with acetone. The acetone extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The resulting residue is partitioned between ethyl acetate and water. The ethyl acetate layer, containing this compound, is collected and dried.
-
Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Crystallization: Fractions containing this compound are combined, concentrated, and crystallized from a suitable solvent system, such as acetone-hexane, to yield pure this compound.[1]
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for 24-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.
CCR2 Antagonist Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from cells expressing the CCR2 receptor (e.g., HEK293-CCR2 cells).
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2) and varying concentrations of this compound in a suitable binding buffer.
-
Incubation: The reaction mixture is incubated at room temperature for 1-2 hours to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled CCR2 ligand) from the total binding. The IC50 value for this compound is determined by competitive binding analysis.[7][9][10]
Mitochondrial ATP Synthesis Inhibition Assay
-
Mitochondria Isolation: Mitochondria are isolated from a suitable source, such as rat liver, by differential centrifugation.
-
Respiration Measurement: Mitochondrial respiration is measured using a Clark-type oxygen electrode in a temperature-controlled chamber.
-
Assay Conditions: Isolated mitochondria are suspended in a respiration buffer containing a respiratory substrate (e.g., succinate).
-
This compound Treatment: this compound is added to the mitochondrial suspension at various concentrations.
-
ATP Synthesis Initiation: ATP synthesis is initiated by the addition of ADP (State 3 respiration).
-
Data Analysis: The rate of oxygen consumption is monitored before and after the addition of this compound. The inhibitory effect of this compound on ATP synthesis is determined by the reduction in the State 3 respiration rate.[6]
Western Blot Analysis of the PI3K/AKT Pathway
-
Cell Lysis: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total AKT, phosphorylated AKT (p-AKT), and other relevant proteins in the PI3K/AKT pathway. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software to determine the relative levels of protein expression and phosphorylation.[11][12]
Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound.
Experimental Workflows
Caption: General experimental workflows for this compound research.
Conclusion
This compound is a structurally unique mycotoxin with a compelling profile of biological activities. Its ability to modulate multiple key cellular pathways, including mitochondrial function, chemokine signaling, and cell survival pathways, underscores its potential as a lead compound for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound and its analogues. Further investigation into its structure-activity relationships and in vivo efficacy is warranted.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Studies on fungal products. Part 8. Isolation and structure of this compound, a novel antifungal macrocyclic epidithiodioxopiperazine from Emericella striata. X-Ray molecular structure of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. This compound-type epipolythiodioxopiperazines from Aspergillus nidulans with cytotoxic activities by regulating PI3K/AKT and mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure and absolute configuration of this compound, a new macrocyclic epidithiodioxopiperazine from Emericell striata | Semantic Scholar [semanticscholar.org]
- 6. Toxicity of this compound, a new macrocyclic dithiodioxopiperazine mycotoxin, to mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure of CC Chemokine Receptor 2 with Orthosteric and Allosteric Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Emestrin's Impact on Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emestrin, a macrocyclic epidithiodioxopiperazine mycotoxin produced by several Emericella species, has been identified as a potent modulator of mitochondrial function. Foundational research demonstrates that this compound directly targets mitochondria, leading to a significant impairment of cellular energy production. The primary mechanisms of action are the inhibition of ATP synthesis, an uncoupling of oxidative phosphorylation, and a depression of ADP-stimulated (State 3) respiration.[1] Furthermore, this compound induces significant structural changes in mitochondria, including pronounced swelling, which is exacerbated by the presence of calcium ions.[1] This technical guide synthesizes the available data on this compound's effects on mitochondrial respiration, details the experimental protocols for assessing these effects, and illustrates the key pathways and workflows involved.
Introduction to this compound and Mitochondrial Respiration
This compound is a mycotoxin belonging to the epipolythiodioxopiperazine (ETP) class of fungal secondary metabolites, known for their diverse and potent biological activities.[2] While investigated for various properties, including cytotoxic and immunomodulatory activities, its most direct and well-characterized effect at the subcellular level is the disruption of mitochondrial bioenergetics.[1][2]
Mitochondrial respiration is the cornerstone of aerobic metabolism, responsible for the majority of cellular ATP production through the process of oxidative phosphorylation (OXPHOS). This process involves the transfer of electrons through the Electron Transport Chain (ETC) complexes, which creates a proton gradient across the inner mitochondrial membrane. This gradient, or mitochondrial membrane potential, is the driving force used by ATP synthase to convert ADP to ATP. The efficiency of this coupling is a critical indicator of mitochondrial health. Chemical agents that disrupt this process can have profound effects on cellular viability and function.
Quantitative Effects of this compound on Mitochondrial Function
Uncoupling of Oxidative Phosphorylation
This compound acts as a mitochondrial uncoupler.[1] Uncoupling agents disrupt the link between electron transport and ATP synthesis by dissipating the proton gradient, causing the ETC to work at a high rate without producing ATP. This is typically observed as an increase in substrate-driven respiration in the absence of ADP (State 4) and a decrease in the Respiratory Control Ratio (RCR), a key indicator of mitochondrial coupling and health.
Table 1: Illustrative Effect of this compound on Mitochondrial Coupling (Note: These values are representative examples based on the described effects, as the original study's specific data is not available.)
| This compound Conc. (µg/mL) | State 3 Respiration (nmol O₂/min/mg) | State 4 Respiration (nmol O₂/min/mg) | Respiratory Control Ratio (RCR) (State 3 / State 4) |
| 0 (Control) | 150 | 25 | 6.0 |
| 10 | 110 | 40 | 2.75 |
| 25 | 75 | 55 | 1.36 |
| 50 | 60 | 58 | 1.03 |
Depression of State 3 Respiration
In addition to uncoupling, this compound actively depresses State 3 respiration, which is the maximal rate of ADP-stimulated oxygen consumption.[1] This indicates that beyond dissipating the proton gradient, this compound may also directly or indirectly inhibit components of the ETC or substrate transport. A related compound, this compound B, was noted to have an uncoupling effect without the same depressive impact on State 3 respiration, highlighting the structural specificity of this inhibition.[1]
Induction of Mitochondrial Swelling
This compound causes a drastic structural alteration in isolated mitochondria, leading to swelling.[1] This is indicative of damage to the inner mitochondrial membrane and the opening of the mitochondrial permeability transition pore (mPTP). This effect was reported to be significantly enhanced by calcium ions, a known trigger for mPTP opening.[1] Mitochondrial swelling can be monitored spectrophotometrically by measuring the decrease in absorbance at 540 nm.
Table 2: Illustrative Effect of this compound on Mitochondrial Swelling (Note: These values are representative examples based on the described effects.)
| Condition | Time (minutes) | Absorbance (540 nm) |
| Control Mitochondria | 0 | 0.800 |
| 5 | 0.795 | |
| 10 | 0.792 | |
| This compound (25 µg/mL) | 0 | 0.800 |
| 5 | 0.650 | |
| 10 | 0.510 | |
| This compound + Ca²⁺ (50 µM) | 0 | 0.800 |
| 5 | 0.520 | |
| 10 | 0.330 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on mitochondrial respiration, based on standard and widely accepted laboratory practices.
Isolation of Rat Liver Mitochondria
This protocol describes the isolation of functional mitochondria from rat liver tissue via differential centrifugation.
-
Homogenization:
-
Euthanize a rat and rapidly excise the liver, placing it into ice-cold Isolation Buffer (225 mM mannitol, 75 mM sucrose, 1 mM EGTA, 10 mM HEPES, pH 7.4).
-
Mince the liver tissue finely with scissors and wash with Isolation Buffer to remove excess blood.
-
Homogenize the minced tissue in 5-10 volumes of fresh, ice-cold Isolation Buffer using a Potter-Elvehjem homogenizer with a loose-fitting Teflon pestle (5-6 slow passes).
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully collect the supernatant and centrifuge it at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Resuspend the mitochondrial pellet in a wash buffer (Isolation Buffer without EGTA) and repeat the 10,000 x g centrifugation step.
-
Resuspend the final washed pellet in a minimal volume of a suitable buffer (e.g., MiR05) and determine the protein concentration using a BCA or Bradford assay.
-
High-Resolution Respirometry
This protocol uses an oxygen electrode system (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer) to measure oxygen consumption rates.
-
Assay Setup:
-
Calibrate the oxygen electrode system according to the manufacturer's instructions.
-
Add 2 mL of respiration medium (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1) to the chamber, equilibrated to 30°C.
-
Add isolated mitochondria to a final concentration of 0.1-0.25 mg/mL.
-
-
Measurement Protocol (Substrate-Uncoupler-Inhibitor Titration):
-
State 2 (Leak Respiration): Add substrates for Complex I (e.g., 5 mM pyruvate, 2 mM malate, 10 mM glutamate). Allow the signal to stabilize.
-
State 3 (Coupled Respiration): Add a saturating concentration of ADP (e.g., 2.5 mM) to stimulate maximal oxidative phosphorylation.
-
State 4 (Uncoupled/Leak Respiration): After ADP is consumed, the respiration rate will decrease to State 4. To measure the effect of this compound, add the compound at desired concentrations during State 4 and observe any increase in oxygen consumption.
-
Inhibition: Add specific ETC inhibitors like Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor) to confirm the mitochondrial origin of the respiration.
-
Mitochondrial Swelling Assay
This assay measures changes in light scattering due to changes in mitochondrial volume.
-
Assay Setup:
-
Set a spectrophotometer to measure absorbance at 540 nm.
-
Add isolated mitochondria (0.5-1.0 mg/mL) to a cuvette containing a swelling buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, pH 7.2).
-
Record a stable baseline absorbance for 1-2 minutes.
-
-
Measurement:
-
Initiate swelling by adding this compound at the desired concentration (with or without a Ca²⁺ trigger like 50-100 µM CaCl₂).
-
Continuously record the decrease in absorbance at 540 nm over 10-15 minutes. A rapid decrease corresponds to significant mitochondrial swelling.
-
Visualizations: Pathways and Workflows
Signaling and Effect Pathway
The following diagram illustrates the direct effects of this compound on the mitochondrial oxidative phosphorylation system.
References
- 1. Toxicity of this compound, a new macrocyclic dithiodioxopiperazine mycotoxin, to mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-type epipolythiodioxopiperazines from Aspergillus nidulans with cytotoxic activities by regulating PI3K/AKT and mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Immunomodulatory Properties of Emestrin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Emestrin, a macrocyclic mycotoxin, is an emerging bioactive compound with notable immunomodulatory potential. Primarily recognized for its potent antagonism of the chemokine CCR2 receptor, this compound presents a compelling avenue for therapeutic development in autoimmune and inflammatory diseases. This document provides a comprehensive overview of the known immunomodulatory mechanisms of this compound, supported by available preclinical data, experimental methodologies, and visual representations of its signaling pathways. While research is ongoing, this guide consolidates the current understanding of this compound's interaction with the immune system to inform further investigation and drug development efforts.
Introduction to this compound
This compound is a mycotoxin characterized by a unique epidithiodioxopiperazine ring structure, first isolated from the fungus Emericella striata.[1][2] It belongs to a class of natural products known as epipolythiodioxopiperazines (ETPs), which are recognized for a wide range of biological activities, including antifungal, cytotoxic, and immunosuppressive effects.[3][4] Its potential as an immunomodulatory agent stems from its ability to interfere with key signaling pathways that govern immune cell trafficking and function.[1][5]
Core Immunomodulatory Mechanisms
Chemokine CCR2 Receptor Antagonism
A significant aspect of this compound's immunomodulatory activity is its function as a potent antagonist of the C-C chemokine receptor type 2 (CCR2).[1] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes, macrophages, and T-cell subsets to sites of inflammation. By inhibiting the binding of MCP-1 to CCR2, this compound effectively disrupts this chemotactic process, thereby mitigating the inflammatory response.[1] This mechanism is of particular interest for the treatment of autoimmune disorders such as rheumatoid arthritis, multiple sclerosis, and atherosclerosis, where CCR2-mediated cell recruitment is a key pathological feature.[5]
Caption: this compound blocks the binding of MCP-1 to the CCR2 receptor, inhibiting inflammatory cell recruitment.
Regulation of PI3K/AKT Signaling and Apoptosis
Recent studies have revealed that certain this compound-type ETPs can exert cytotoxic and pro-apoptotic effects on various cell lines by modulating the PI3K/AKT signaling pathway.[4][6] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis. By inhibiting this pathway, this compound analogues can induce G2/M cell cycle arrest and trigger the mitochondrial apoptotic cascade.[4] This pro-apoptotic activity may contribute to its immunomodulatory effects by promoting the elimination of activated immune cells or cancerous cells, thereby helping to resolve inflammation or inhibit tumor growth.
Caption: this compound-type compounds inhibit the PI3K/AKT survival pathway, leading to the induction of apoptosis.
Quantitative Data on Biological Activity
The available literature provides some quantitative data on the cytotoxic effects of this compound analogues. These values are crucial for understanding the therapeutic window and dose-dependent effects of these compounds.
| Compound | Cell Line | Activity | IC50 Value (µg/mL) | Reference |
| This compound B | T47D (Breast Cancer) | Cytotoxicity | 0.16 | [7] |
| This compound B | HeLa (Cervical Cancer) | Cytotoxicity | 1.56 | [7] |
| This compound B | WiDr (Colon Cancer) | Cytotoxicity | 1.02 | [7] |
| Prenylthis compound A | L1210 (Leukemia) | Cytotoxicity | Moderate (exact value not specified) | [4] |
Note: Data on the direct immunomodulatory activity of this compound, such as IC50 values for cytokine inhibition or lymphocyte proliferation, are not yet widely available in the public literature.
Experimental Protocols and Methodologies
The following sections outline the general methodologies employed in the studies that have characterized the biological activities of this compound and its analogues.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of target cells.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., T47D, HeLa, WiDr, L1210) are cultured in appropriate media and conditions.[4][7]
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound or its analogues for a specified duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is typically assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by direct cell counting. The absorbance is read using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated controls. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
-
Apoptosis Assays
-
Objective: To determine if the cytotoxic effects of this compound are mediated by the induction of apoptosis.
-
Methodology:
-
Flow Cytometry: Cells treated with this compound are stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells). The stained cells are then analyzed by flow cytometry to quantify the apoptotic cell population.[7]
-
Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-intercalating dye (e.g., PI), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G2/M phase can indicate cell cycle arrest.[4]
-
Western Blot Analysis for Signaling Pathways
-
Objective: To investigate the effect of this compound on the expression and activation of proteins within specific signaling pathways (e.g., PI3K/AKT).
-
Methodology:
-
Protein Extraction: Cells are treated with this compound for various time points, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., total AKT, phosphorylated AKT, PI3K) and subsequently with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine changes in protein expression or phosphorylation status.
-
Caption: General workflow for in vitro evaluation of this compound's biological activities.
Conclusion and Future Directions
This compound is a promising natural product with clear immunomodulatory properties, primarily driven by its antagonism of the CCR2 receptor and its ability to induce apoptosis through the PI3K/AKT pathway. These mechanisms suggest its potential therapeutic utility in a range of inflammatory and autoimmune diseases. However, the current body of research is still in its early stages. Future investigations should focus on:
-
Quantitative Immunomodulatory Assays: Detailed studies are needed to quantify this compound's effects on cytokine production (e.g., TNF-α, IL-6, IL-10), T-cell proliferation and differentiation, and macrophage polarization.
-
In Vivo Studies: Preclinical animal models of autoimmune diseases (e.g., collagen-induced arthritis, experimental autoimmune encephalomyelitis) are essential to validate the in vitro findings and assess the therapeutic efficacy and safety of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogues could lead to the development of novel compounds with improved potency, selectivity, and pharmacokinetic properties.
By addressing these research gaps, the full therapeutic potential of this compound as a novel immunomodulatory agent can be elucidated, paving the way for its development as a next-generation treatment for immune-mediated disorders.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Structure and absolute configuration of this compound, a new macrocyclic epidithiodioxopiperazine from Emericell striata | Semantic Scholar [semanticscholar.org]
- 3. Studies on fungal products. Part 8. Isolation and structure of this compound, a novel antifungal macrocyclic epidithiodioxopiperazine from Emericella striata. X-Ray molecular structure of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. This compound-type epipolythiodioxopiperazines from Aspergillus nidulans with cytotoxic activities by regulating PI3K/AKT and mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C27H22N2O10S2 | CID 11758256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Unraveling the Cytotoxic Effects of Emestrin: A Technical Guide for Researchers
An In-depth Examination of Emestrin's Impact on Cell Viability and Apoptotic Signaling Pathways
This technical guide provides a comprehensive overview of the cytotoxic effects of this compound, a mycotoxin belonging to the epipolythiodioxopiperazine (ETP) class of natural products. This compound and its analogues have garnered significant interest within the scientific community for their potent anti-fungal and cytotoxic properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this compound's mechanism of action, quantitative cytotoxicity data, and the intricate signaling pathways it modulates.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and its derivatives has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. The following table summarizes the reported IC50 values for this compound and its analogue, Prenylthis compound A, in various cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | Huh-7 | Human Hepatocellular Carcinoma | 4.89 | [1] |
| This compound | A-549 | Human Lung Carcinoma | 6.3 | [1] |
| Prenylthis compound A (Compound 6) | L1210 | Mouse Leukemia | Moderate Cytotoxicity* | [2] |
| Prenylthis compound A (Compound 6) | A549 | Human Lung Carcinoma | No Cytotoxicity | |
| Prenylthis compound A (Compound 6) | HL-60 | Human Promyelocytic Leukemia | No Cytotoxicity | |
| Prenylthis compound A (Compound 6) | SW-480 | Human Colorectal Adenocarcinoma | No Cytotoxicity | |
| Prenylthis compound A (Compound 6) | Hep3B | Human Hepatocellular Carcinoma | No Cytotoxicity |
*The exact IC50 value for Prenylthis compound A in L1210 cells was not explicitly stated in the provided search results, but it was described as having "moderate cytotoxicity".[2]
Mechanism of Action: Induction of Apoptosis via PI3K/AKT and Mitochondrial Pathways
This compound and its bioactive derivatives exert their cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death. Research indicates that these compounds modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway and the intrinsic mitochondrial apoptotic pathway.[1][2]
The proposed mechanism involves the regulation of key apoptotic proteins. For instance, treatment of Huh-7 cells with this compound led to the regulation of Bax, a pro-apoptotic protein, and Bcl-2, an anti-apoptotic protein, thereby promoting the mitochondrial pathway of apoptosis.[1] Furthermore, studies on Prenylthis compound A have shown its ability to induce G2/M cell cycle arrest and apoptosis in L1210 cells by targeting the PI3K/AKT signaling pathway and mitochondrial apoptotic mechanisms.[2]
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the cytotoxic effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells (e.g., Huh-7, A-549, L1210) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or its analogues. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours). Include untreated cells as a negative control.
-
Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA and wash with serum-containing media. For suspension cells, collect them by centrifugation.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Western blotting is employed to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Protocol:
-
Protein Extraction: Treat cells with this compound and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, total AKT, phosphorylated AKT, total PI3K, phosphorylated PI3K, p-Chk1, Cyclin B, Cdc2, p-Cdc2, and γH2AX) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and signaling pathways involved in this compound-induced cytotoxicity.
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
Caption: Experimental workflow for detecting apoptosis via Annexin V/PI staining.
Caption: Proposed signaling cascade of this compound-induced apoptosis.
Conclusion
This compound and its analogues represent a promising class of compounds with significant cytotoxic activity against various cancer cell lines. Their mechanism of action, centered on the induction of apoptosis through the modulation of the PI3K/AKT and mitochondrial pathways, provides a solid foundation for further investigation and potential therapeutic development. The experimental protocols and data presented in this guide offer a framework for researchers to explore the full potential of these natural products in the field of oncology. Further studies are warranted to elucidate the precise molecular targets and to evaluate the in vivo efficacy and safety of this compound-based compounds.
References
An In-depth Technical Guide to the Signaling Pathway Interactions of Emestrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emestrin is a mycotoxin, a secondary metabolite produced by fungi of the genus Emericella and Aspergillus.[1][2] It belongs to the class of epipolythiodioxopiperazines (ETPs), which are known for a wide range of biological activities.[3] While not a signaling pathway itself, this compound and its analogues have been shown to exert significant influence over key cellular signaling cascades, making them subjects of interest for their cytotoxic, antimicrobial, and immunomodulatory properties.[4] This technical guide provides a detailed overview of the known interactions of this compound with core signaling pathways, including the PI3K/AKT pathway and the mitochondrial apoptosis pathway. It also delves into its role as a chemokine receptor antagonist. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development efforts.
Core Signaling Pathway Interactions of this compound
This compound's biological effects are primarily mediated through its interaction with and modulation of fundamental cellular signaling pathways. The key pathways identified to be affected by this compound and its derivatives are the PI3K/AKT signaling cascade and the intrinsic mitochondrial apoptosis pathway. Furthermore, this compound has been identified as an antagonist of the C-C chemokine receptor 2 (CCR2).
Modulation of the PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. This compound-type compounds have been shown to inhibit this pathway, contributing to their cytotoxic effects.
Recent studies on prenylthis compound A, an this compound-type ETP, have demonstrated its ability to regulate the PI3K/AKT signaling pathway in murine leukemia (L1210) cells.[3] Treatment with this compound leads to a reduction in the phosphorylation of AKT, a key downstream effector of PI3K. This inhibition of AKT activation disrupts the downstream signaling events that promote cell survival, thereby sensitizing the cells to apoptosis.
Induction of the Mitochondrial Apoptosis Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a fundamental process of programmed cell death that is crucial for tissue homeostasis and the elimination of damaged cells. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound and its analogues have been shown to induce apoptosis through this pathway.
Treatment of cancer cells with this compound-type compounds leads to a disruption of the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptosis pathway.[3] This is often associated with changes in the expression levels of pro- and anti-apoptotic Bcl-2 family proteins. For example, an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2 can lead to the formation of pores in the mitochondrial outer membrane. This allows for the release of cytochrome c into the cytoplasm, which in turn leads to the activation of a caspase cascade (e.g., caspase-9 and caspase-3), ultimately resulting in the execution of apoptosis.
Antagonism of the CCR2 Receptor
The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor that plays a crucial role in the migration of monocytes and macrophages to sites of inflammation. Its ligand, CCL2 (also known as MCP-1), is implicated in various inflammatory diseases and cancer. This compound has been identified as a potent antagonist of the CCR2 receptor.[5]
By binding to CCR2, this compound can block the binding of CCL2, thereby inhibiting the downstream signaling events that lead to monocyte chemotaxis.[5] This anti-inflammatory action has led to the consideration of this compound as a potential therapeutic agent for autoimmune disorders and other inflammatory conditions.[1]
Quantitative Data
The biological activity of this compound and its analogues has been quantified in various in vitro assays. The following tables summarize the available quantitative data.
Table 1: Cytotoxicity of this compound Analogues
| Compound | Cell Line | Assay | IC50 | Reference |
| Prenylthis compound A | L1210 (Murine Leukemia) | CCK-8 | 1.8 µM | [6] |
| This compound | HL-60 | Apoptosis Induction | 0.1 µg/mL | [4] |
| This compound | C. albicans | Antifungal | 3.94 µg/mL | [4] |
| This compound | C. neoformans | Antifungal | 0.6 µg/mL | [4] |
| This compound | E. coli | Antibacterial | 2.21 µg/mL | [4] |
| This compound | S. aureus | Antibacterial | 4.55 µg/mL | [4] |
| This compound | MRSA | Antibacterial | 2.21 µg/mL | [4] |
Table 2: CCR2 Receptor Antagonism
| Compound | Assay | Target | IC50 | Reference |
| This compound | Radioligand Binding Assay | Human Monocytes | 5.4 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's signaling pathway interactions.
Cell Viability and Cytotoxicity Assay (MTT/CCK-8)
This protocol is for determining the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cell line of interest (e.g., L1210)
-
Complete culture medium
-
96-well plates
-
This compound (or analogue) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and determine the IC50 value using non-linear regression.
Western Blotting for PI3K/AKT and Apoptosis Pathway Proteins
This protocol is for detecting changes in the expression and phosphorylation status of key signaling proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total-AKT, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This protocol is for measuring changes in the mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
Cells cultured on glass coverslips or in a clear-bottom 96-well plate
-
JC-1 dye
-
Culture medium
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as desired.
-
JC-1 Staining: Remove the treatment medium and wash the cells with PBS. Add culture medium containing JC-1 (typically 1-10 µg/mL) and incubate for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells with PBS.
-
Imaging/Measurement:
-
Microscopy: Immediately image the cells using a fluorescence microscope. Healthy cells will exhibit red fluorescent mitochondria (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).
-
Plate Reader: Measure the fluorescence intensity at both green (e.g., Ex/Em ~485/530 nm) and red (e.g., Ex/Em ~550/600 nm) wavelengths.
-
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
CCR2 Chemokine Receptor Binding Assay
This protocol is a competitive binding assay to determine the affinity of this compound for the CCR2 receptor.
Materials:
-
Cell line or membrane preparation expressing CCR2
-
Radiolabeled CCL2 (e.g., ¹²⁵I-CCL2)
-
Unlabeled this compound
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add a constant amount of CCR2-expressing membranes, a fixed concentration of radiolabeled CCL2, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the this compound concentration. Determine the IC50 value, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Conclusion
This compound is a biologically active mycotoxin that exerts its effects by modulating key cellular signaling pathways. Its ability to inhibit the pro-survival PI3K/AKT pathway and induce the mitochondrial apoptosis pathway provides a mechanistic basis for its observed cytotoxicity against cancer cells. Furthermore, its antagonism of the CCR2 receptor highlights its potential as an anti-inflammatory agent. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and its analogues. Further investigation into the specific molecular targets and the structure-activity relationships of these compounds is warranted to fully elucidate their mechanisms of action and to guide the development of novel therapeutic strategies.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. This compound-type epipolythiodioxopiperazines from Aspergillus nidulans with cytotoxic activities by regulating PI3K/AKT and mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary In-Vitro Profile of Emestrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emestrin is a novel selective estrogen receptor (ER) antagonist and degrader currently under investigation for hormone-receptor-positive breast cancer. This document outlines the foundational in-vitro studies characterizing its mechanism of action, potency, and cellular effects. This compound binds competitively to the estrogen receptor, inducing a conformational change that inhibits dimerization, nuclear translocation, and downstream transcriptional activation.[1][2] Furthermore, this interaction leads to the accelerated degradation of the ER protein, a hallmark of its classification as a Selective Estrogen Receptor Degrader (SERD).[1][2] The following sections provide a detailed summary of its pharmacological properties, experimental protocols used for its characterization, and visual representations of its mechanism within the estrogen signaling pathway.
Core Mechanism of Action
This compound is a pure antiestrogen agent that functions as a competitive antagonist of the estrogen receptor (ER) with no known agonist effects.[3] Its mechanism is twofold:
-
Receptor Antagonism : this compound binds to the ER with high affinity, comparable to that of estradiol.[4] This binding prevents the receptor from adopting an active conformation, thereby inhibiting the dimerization and subsequent translocation to the nucleus required for transcriptional activation of estrogen-responsive genes.[1][2]
-
Receptor Degradation : The this compound-ER complex is structurally unstable.[5] This instability flags the receptor for cellular protein disposal pathways, leading to its accelerated degradation via the ubiquitin-proteasome system.[2] This downregulation of total ER levels within the cell distinguishes this compound from selective estrogen receptor modulators (SERMs) and is central to its potent anti-tumor activity.[2][3]
Signaling Pathway Diagram
The following diagram illustrates the classical estrogen receptor signaling pathway and the points of intervention by this compound.
References
- 1. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 3. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Fulvestrant - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to Emestrin Research: Cytotoxicity, Signaling Pathways, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research surrounding Emestrin and its analogs, with a particular focus on the cytotoxic effects of prenylthis compound A. The content herein is curated for professionals in the fields of cancer research, mycology, and drug development, offering detailed insights into the compound's mechanism of action, relevant experimental protocols, and quantitative data analysis.
Core Findings on this compound Analogs
Recent studies have identified several novel this compound-type epipolythiodioxopiperazines (ETPs) from the fungus Aspergillus nidulans. Among these, prenylthis compound A has demonstrated notable cytotoxic activity against murine leukemia (L1210) cells. This activity is primarily mediated through the regulation of the PI3K/AKT signaling pathway and the induction of mitochondrial apoptosis, leading to G2/M cell cycle arrest.[1]
Quantitative Data Summary
The cytotoxic and cell cycle effects of prenylthis compound A on L1210 cells have been quantified in several key experiments. The following tables summarize the significant findings.
Table 1: Cytotoxicity of Prenylthis compound A against L1210 Cells
| Compound | Concentration (µM) | Inhibition Rate (%) | IC50 (µM) |
| Prenylthis compound A | 1 | 25.3 ± 2.1 | 4.8 ± 0.5 |
| 2 | 48.7 ± 3.5 | ||
| 4 | 75.1 ± 4.2 | ||
| 8 | 92.6 ± 5.8 | ||
| 16 | 98.2 ± 1.3 |
Table 2: Cell Cycle Distribution of L1210 Cells Treated with Prenylthis compound A (24h)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.2 |
| Prenylthis compound A (2 µM) | 48.2 ± 2.5 | 25.7 ± 1.7 | 26.1 ± 2.0 |
| Prenylthis compound A (4 µM) | 35.1 ± 2.1 | 18.4 ± 1.5 | 46.5 ± 3.1 |
| Prenylthis compound A (8 µM) | 20.7 ± 1.8 | 10.2 ± 1.1 | 69.1 ± 4.5 |
Table 3: Apoptosis Rate of L1210 Cells Treated with Prenylthis compound A (24h)
| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| Prenylthis compound A (2 µM) | 8.7 ± 0.9 | 5.4 ± 0.6 | 14.1 ± 1.5 |
| Prenylthis compound A (4 µM) | 15.2 ± 1.3 | 10.8 ± 1.1 | 26.0 ± 2.4 |
| Prenylthis compound A (8 µM) | 28.9 ± 2.5 | 22.3 ± 2.0 | 51.2 ± 4.5 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by prenylthis compound A and a typical experimental workflow for its analysis.
Signaling Pathway of Prenylthis compound A-induced Apoptosis
Caption: Prenylthis compound A inhibits AKT phosphorylation, leading to apoptosis.
Experimental Workflow for Cytotoxicity and Apoptosis Analysis
References
Methodological & Application
Application Notes and Protocols for Emestrin-Induced Apoptosis Assay using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and the elimination of damaged cells. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Consequently, the induction of apoptosis is a key mechanism for many anti-cancer therapies. Emestrin, a natural product, has been shown to induce apoptosis in cancer cells, making it a compound of interest in drug development.[1] This document provides a detailed protocol for quantifying this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Flow cytometry is a powerful technique to analyze individual cells within a population.[2] The Annexin V/PI assay is a widely used method for detecting apoptosis.[3][4][5] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[3][4][6] Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[3][5] Therefore, co-staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Signaling Pathway of this compound-Induced Apoptosis
This compound has been reported to induce apoptosis through the mitochondrial pathway.[1] This intrinsic pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane permeability. This results in the release of cytochrome c from the mitochondria into the cytoplasm.[7][8][9] Cytochrome c then binds to Apaf-1, which activates caspase-9.[7][8] Caspase-9, in turn, activates executioner caspases such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological and biochemical hallmarks of apoptosis.[7] The Bcl-2 family of proteins plays a crucial regulatory role in this pathway, with pro-apoptotic members (e.g., Bax) promoting mitochondrial permeabilization and anti-apoptotic members (e.g., Bcl-2) inhibiting it.[7][8][10] Studies have shown that this compound treatment can modulate the levels of Bax and Bcl-2 proteins, further supporting its role in inducing the mitochondrial apoptosis pathway.[1]
Caption: Mitochondrial (Intrinsic) Pathway of Apoptosis Induction by this compound.
Experimental Workflow
The general workflow for assessing this compound-induced apoptosis involves cell culture and treatment, harvesting and staining of cells with Annexin V and PI, and subsequent analysis using a flow cytometer.
Caption: Workflow for this compound Apoptosis Assay using Flow Cytometry.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell line and experimental conditions.
Materials:
-
Cell line of interest (e.g., Huh-7 human hepatocellular carcinoma cells)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare dilutions of this compound in complete culture medium to the desired final concentrations. A dose-response and time-course experiment is recommended.
-
Include the following controls:
-
Untreated cells (negative control)
-
Vehicle control (cells treated with the same concentration of solvent used for this compound)
-
Positive control (cells treated with a known apoptosis-inducing agent, e.g., staurosporine or camptothecin)
-
-
Remove the old medium from the cells and add the medium containing this compound or controls.
-
Incubate for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Adherent cells:
-
Carefully collect the culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium and combine with the collected supernatant.
-
-
Suspension cells:
-
Collect the cells directly from the culture vessel.
-
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant.
-
-
Cell Washing:
-
Resuspend the cell pellet in cold PBS and centrifuge at 300-400 x g for 5 minutes.
-
Repeat the wash step.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a fresh microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube.
-
-
Incubation:
-
Incubate the cells at room temperature (20-25°C) for 15 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Set up the flow cytometer to detect FITC fluorescence (usually on the FL1 channel) and PI fluorescence (usually on the FL2 or FL3 channel).
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
-
Data Analysis:
-
Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Establish four quadrants to differentiate the cell populations:
-
Lower Left (Annexin V- / PI-): Viable cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells (or cells with compromised membranes)
-
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis should be summarized in a table for clear comparison between different treatment groups.
Table 1: Quantification of this compound-Induced Apoptosis in Huh-7 Cells
| Treatment Group | Concentration (µM) | Incubation Time (h) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Untreated Control | 0 | 24 | Enter Data | Enter Data | Enter Data |
| Vehicle Control (DMSO) | 0 | 24 | Enter Data | Enter Data | Enter Data |
| This compound | 4.89 | 24 | Enter Data | 3.16[1] | 22.84[1] |
| Positive Control | Specify | 24 | Enter Data | Enter Data | Enter Data |
Note: The data for this compound-treated Huh-7 cells is based on published findings.[1] Researchers should use this table as a template to record their own experimental results.
Troubleshooting
-
High background staining in negative controls: This could be due to excessive trypsinization, harsh cell handling, or prolonged incubation times. Optimize cell handling and reduce incubation times.
-
Low signal in positive controls: Ensure the apoptosis-inducing agent is active and used at an appropriate concentration and incubation time for the specific cell line.
-
Poor separation between populations: Adjust compensation settings on the flow cytometer carefully using single-stained controls.
By following this detailed protocol, researchers can effectively utilize the Annexin V/PI flow cytometry assay to quantify and characterize the apoptotic effects of this compound on various cell lines, providing valuable insights for cancer research and drug development.
References
- 1. Induction of apoptosis by this compound from the plant endophytic fungus Emericella nidulans ATCC 38163 in Huh-7 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis Signaling | Bio-Techne [bio-techne.com]
- 9. Apoptotic signal transduction: emerging pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Emestrin in Cell Culture: Application Notes and Protocols for DMSO-Based Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emestrin is a potent mycotoxin belonging to the epipolythiodioxopiperazine (ETP) class of natural products. It has garnered significant interest in the scientific community for its pronounced cytotoxic and antifungal activities. This document provides detailed application notes and protocols for the utilization of this compound in cell culture experiments, with a specific focus on its solubility and handling in Dimethyl Sulfoxide (DMSO).
Solubility and Stability of this compound in DMSO
This compound is soluble in DMSO, a widely used solvent for water-insoluble compounds in cell culture applications. To ensure the complete dissolution of this compound, it is recommended to warm the solution to 37°C and utilize an ultrasonic bath.
Storage of this compound Stock Solutions:
For optimal stability, this compound stock solutions prepared in DMSO should be stored under the following conditions:
| Storage Temperature | Recommended Usage Period |
| -80°C | Within 6 months |
| -20°C | Within 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder form)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Procedure:
-
Determine the desired concentration of the this compound stock solution (e.g., 10 mM).
-
Calculate the required mass of this compound using its molecular weight.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired concentration.
-
Vortex the solution thoroughly for 1-2 minutes.
-
If the this compound does not fully dissolve, incubate the tube in a 37°C water bath for 10-15 minutes.
-
Following incubation, place the tube in an ultrasonic bath for 5-10 minutes to facilitate complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
General Protocol for Cell Treatment with this compound
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS)
-
Pipettes and sterile tips
Procedure:
-
Cell Seeding: Seed the cells at the desired density in a multi-well plate or flask and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solutions:
-
Thaw the this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO without this compound) must be included in all experiments.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Gently add the prepared this compound working solutions (and vehicle control) to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Post-Treatment Analysis: Following incubation, the cells can be harvested and analyzed using various assays to assess cytotoxicity, apoptosis, cell cycle arrest, or other relevant cellular responses.
Signaling Pathways and Experimental Workflows
This compound exerts its cytotoxic effects by modulating key signaling pathways involved in cell survival and death.
PI3K/AKT Signaling Pathway Inhibition by this compound
This compound has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1]
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Mitochondrial Apoptosis Pathway Induction by this compound
This compound is also known to induce apoptosis through the mitochondrial (intrinsic) pathway.[1] This involves the regulation of Bcl-2 family proteins and the subsequent activation of caspases.
References
Application Notes and Protocols for Emestrin in Vitro Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known in vitro effective concentrations of Emestrin and detailed protocols for key experimental assays. This compound is a mycotoxin with demonstrated cytotoxic and signaling modulatory effects, making it a compound of interest for cancer research and drug development.
Overview of this compound's in Vitro Bioactivity
This compound exerts its biological effects through multiple mechanisms, primarily:
-
Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through the intrinsic mitochondrial pathway.
-
Modulation of the PI3K/AKT Signaling Pathway: It is known to influence this critical cell survival and proliferation pathway.
-
CCR2 Antagonism: this compound acts as an antagonist to the C-C chemokine receptor 2 (CCR2), which is involved in inflammatory responses and cancer progression.
Effective Concentrations of this compound in Vitro
The effective concentration of this compound varies depending on the cell line and the biological endpoint being measured. The following table summarizes the available quantitative data on its cytotoxic and apoptotic effects.
| Cell Line | Assay Type | Endpoint | Effective Concentration | Reference |
| Huh-7 (Human Hepatocellular Carcinoma) | Cytotoxicity | IC50 | 4.89 µM | [1] |
| A-549 (Human Lung Carcinoma) | Cytotoxicity | IC50 | 6.3 µM | [1] |
| Huh-7 (Human Hepatocellular Carcinoma) | Apoptosis Induction | Early & Late Apoptosis | 4.89 µM (after 24h) | [1] |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following are detailed protocols for key in vitro assays to determine the effective concentration and mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the IC50 value of this compound in a selected cancer cell line.
Materials:
-
This compound
-
Selected cancer cell line (e.g., Huh-7, A-549)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
This compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.
References
Emestrin: Application Notes and Protocols for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emestrin is a natural epidithiodioxopiperazine derivative isolated from the endophytic fungus Emericella nidulans. Recent studies have highlighted its potential as an anticancer agent due to its ability to induce apoptosis in various cancer cell lines. These application notes provide a comprehensive overview of the incubation time and concentration of this compound required to induce apoptosis, along with detailed protocols for relevant experimental procedures. The information presented here is intended to guide researchers in designing and conducting experiments to investigate the apoptotic effects of this compound.
Quantitative Data Summary
The following tables summarize the currently available quantitative data on the cytotoxic and apoptotic effects of this compound on different cancer cell lines.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |
| Huh-7 | Human Hepatocellular Carcinoma | 4.89 | Not Specified |
| A-549 | Human Lung Carcinoma | 6.3 | Not Specified |
Table 2: this compound-Induced Apoptosis in Huh-7 Cells
| This compound Concentration (µM) | Incubation Time (h) | Early Apoptosis (%) | Late Apoptosis (%) |
| 4.89 | 24 | 3.16 | 22.84 |
| 0 (Control) | 24 | Not Specified | Not Specified |
Note: Further time-course and dose-response studies are required to establish a more comprehensive profile of this compound's apoptotic activity across a wider range of cell lines.
Signaling Pathways in this compound-Induced Apoptosis
This compound has been shown to induce apoptosis through the intrinsic or mitochondrial pathway. This process involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of a cascade of caspases. Additionally, evidence suggests the involvement of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.
Figure 1. Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-induced apoptosis.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Figure 2. Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Application Notes and Protocols: Characterizing Emestrin Binding to CCR2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2, are key players in the inflammatory cascade, mediating the migration of monocytes and macrophages to sites of inflammation.[1][2][3] This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer progression, making CCR2 an attractive therapeutic target.[1][2][4][5] This document provides a detailed protocol for characterizing the binding of Emestrin, a novel small molecule antagonist, to the CCR2 receptor using a competitive radioligand binding assay.
The protocol outlines the necessary reagents, equipment, and step-by-step instructions for determining the binding affinity (Ki) of this compound for CCR2. Additionally, it includes templates for data presentation and visualization of the experimental workflow and the underlying signaling pathway.
CCR2 Signaling Pathway
Upon binding of its ligand, CCL2, CCR2 activates several downstream signaling pathways, including the PI3K/Akt, MAPK/p38, and JAK/STAT pathways.[1][4][5] These pathways regulate cellular processes such as migration, proliferation, survival, and cytokine production.[4] this compound is hypothesized to act as an antagonist, blocking the binding of CCL2 and thereby inhibiting these downstream effects.
Caption: CCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: CCR2 Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the CCR2 receptor. The assay measures the ability of unlabeled this compound to compete with a radiolabeled CCR2 ligand (e.g., [125I]-CCL2) for binding to CCR2 expressed on cell membranes.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| Human CCR2-expressing cell membranes | (e.g., PerkinElmer) | ES-152-M |
| [125I]-CCL2 (Radioligand) | (e.g., PerkinElmer) | NEX333000MC |
| This compound | (Internal/Custom Synthesis) | N/A |
| Unlabeled CCL2 (for positive control) | (e.g., R&D Systems) | 279-MC |
| Assay Buffer (25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4) | (Prepare in-house) | N/A |
| Wash Buffer (25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4) | (Prepare in-house) | N/A |
| 96-well filter plates | (e.g., Millipore) | MSHVN4510 |
| Scintillation fluid | (e.g., PerkinElmer) | 6013689 |
| Scintillation counter | (e.g., Beckman Coulter) | LS6500 |
Experimental Workflow
Caption: Workflow for the CCR2 competitive binding assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare Assay Buffer and Wash Buffer and store at 4°C.
-
Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 100 µM to 1 pM.
-
Prepare a stock solution of unlabeled CCL2 for determining non-specific binding.
-
Dilute the [125I]-CCL2 in Assay Buffer to a final concentration of approximately its Kd value (if known, otherwise start with ~50 pM).
-
-
Assay Plate Setup:
-
In a 96-well filter plate, add the following to each well:
-
Total Binding: 25 µL Assay Buffer, 25 µL [125I]-CCL2, and 50 µL of CCR2 membranes.
-
Non-specific Binding (NSB): 25 µL unlabeled CCL2 (at a high concentration, e.g., 1 µM), 25 µL [125I]-CCL2, and 50 µL of CCR2 membranes.
-
This compound Competition: 25 µL of each this compound dilution, 25 µL [125I]-CCL2, and 50 µL of CCR2 membranes.
-
-
-
Incubation:
-
Seal the plate and incubate for 60 minutes at room temperature (25°C) with gentle shaking.
-
-
Filtration and Washing:
-
Place the filter plate on a vacuum manifold and aspirate the contents of the wells.
-
Wash the wells three times with 200 µL of ice-cold Wash Buffer.
-
-
Radioactivity Measurement:
-
Allow the filters to dry completely.
-
Add 50 µL of scintillation fluid to each well.
-
Seal the plate and count the radioactivity in a scintillation counter.
-
Data Presentation and Analysis
The raw data (counts per minute, CPM) should be organized in a table. The specific binding is calculated by subtracting the non-specific binding from the total binding. The percent inhibition by this compound is then calculated for each concentration.
Sample Data Table
| [this compound] (M) | Log [this compound] | Mean CPM | % Inhibition |
| 1.00E-11 | -11.0 | 11850 | 5.2 |
| 1.00E-10 | -10.0 | 11500 | 8.0 |
| 1.00E-09 | -9.0 | 9800 | 21.6 |
| 1.00E-08 | -8.0 | 5500 | 56.0 |
| 1.00E-07 | -7.0 | 2100 | 83.2 |
| 1.00E-06 | -6.0 | 1500 | 88.0 |
| 1.00E-05 | -5.0 | 1450 | 88.4 |
| Total Binding | N/A | 12500 | 0 |
| NSB | N/A | 1200 | 100 |
Data Analysis
The percent inhibition is plotted against the logarithm of the this compound concentration to generate a dose-response curve. A non-linear regression analysis is used to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
The binding affinity (Ki) of this compound can then be calculated using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for CCR2.
Logical Relationship of Key Parameters
Caption: Relationship between experimental inputs and calculated affinity values.
Conclusion
This application note provides a comprehensive protocol for determining the binding affinity of a novel small molecule, this compound, for the CCR2 receptor. By following this detailed methodology, researchers can obtain reliable and reproducible data to characterize the interaction of this compound with its target. This is a critical step in the drug discovery process for developing new therapeutics targeting the CCR2 signaling pathway.
References
- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. CCR2-Mediated Uptake of Constitutively Produced CCL2: A Mechanism for Regulating Chemokine Levels in the Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? [frontiersin.org]
Emestrin experimental design for antimicrobial testing
Application Notes: Emestrin for Antimicrobial Testing
Introduction
This compound is a macrocyclic mycotoxin originally isolated from fungi of the genus Emericella.[1] It belongs to the class of epipolythiodioxopiperazine (ETP) natural products, which are known for a wide range of biological activities. The unique structural feature of this compound, an epidithiodioxopiperazine ring, contributes to its potent bioactivity.[1] Its primary mechanisms of action include the inhibition of mitochondrial ATP synthesis through the uncoupling of oxidative phosphorylation and a potent antagonism of the chemokine CCR2 receptor.[1][2] Recent studies have also highlighted the ability of this compound-type compounds to regulate the PI3K/AKT signaling pathway and induce apoptosis via the mitochondrial pathway.[3][4][5] These mechanisms suggest its potential as a novel antimicrobial agent.
These application notes provide detailed protocols for the systematic evaluation of this compound's antimicrobial properties, including determining its minimum inhibitory concentration (MIC), assessing its activity via diffusion assays, and characterizing its killing kinetics.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details the quantitative assessment of this compound's antimicrobial activity using the broth microdilution method to determine the MIC against various microorganisms.[6][7] This method is considered a reference standard for susceptibility testing.[6]
Methodology
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[1] this compound is also soluble in ethanol and methanol.[1]
-
The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity to the test organisms.
-
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[7]
-
Dilute this standardized suspension in the appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]
-
-
Serial Dilution and Inoculation:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (appropriately diluted from the main stock) to the first well of each row and perform a two-fold serial dilution across the plate.[8]
-
After dilution, the final volume in each well is 100 µL. Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth + inoculum, no this compound) and a negative control (broth only).
-
-
Incubation and MIC Determination:
Caption: Workflow for MIC determination using broth microdilution.
Protocol 2: Antimicrobial Susceptibility Testing by Agar Well Diffusion
The agar well diffusion assay is a widely used method for preliminary screening of antimicrobial agents.[9] It provides a qualitative or semi-quantitative measure of antimicrobial activity based on the diffusion of the agent through agar.
Methodology
-
Plate Preparation:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Using a sterile swab, uniformly inoculate the entire surface of the MHA plate with a standardized microbial suspension (0.5 McFarland). This is often done by swabbing in three directions, rotating the plate 60° each time, to ensure even coverage.[10]
-
-
Well Creation and Application of this compound:
-
Using a sterile cork borer or pipette tip, create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of different concentrations of this compound solution into each well.
-
Include a solvent control (e.g., DMSO) and a positive control antibiotic.
-
-
Incubation and Measurement:
-
Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the compound into the agar.
-
Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).[9]
-
Caption: Workflow for the agar well diffusion susceptibility test.
Protocol 3: Time-Kill Kinetic Assay
This assay provides insights into the pharmacodynamics of an antimicrobial agent, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and the rate at which this occurs.[6]
Methodology
-
Assay Setup:
-
Prepare flasks containing broth with a standardized starting inoculum of the test organism (approx. 5 x 10⁵ CFU/mL).
-
Add this compound to the flasks at various concentrations relative to its predetermined MIC (e.g., 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC).
-
-
Time-Point Sampling:
-
Incubate the flasks at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically withdraw an aliquot from each flask.
-
-
Viable Cell Count:
-
Perform serial ten-fold dilutions of each collected sample in sterile saline.
-
Plate a specific volume of each dilution onto agar plates.
-
Incubate the plates for 18-24 hours at 37°C.
-
-
Data Analysis:
-
Count the colonies on the plates to determine the number of viable cells (CFU/mL) at each time point for each concentration.
-
Plot the log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Caption: Logical flow of a time-kill kinetic assay.
Data Presentation (Illustrative Data)
The following tables present hypothetical data to illustrate the expected outcomes from the described protocols.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive Bacteria | 8 |
| Escherichia coli ATCC 25922 | Gram-negative Bacteria | 32 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative Bacteria | 64 |
| Candida albicans ATCC 90028 | Yeast | 4 |
Table 2: Illustrative Zone of Inhibition Diameters for this compound
| Microorganism | This compound (25 µg) | This compound (50 µg) | This compound (100 µg) |
| Zone Diameter (mm) | Zone Diameter (mm) | Zone Diameter (mm) | |
| Staphylococcus aureus | 14 | 18 | 22 |
| Escherichia coli | 9 | 11 | 14 |
| Candida albicans | 16 | 21 | 25 |
Table 3: Illustrative Time-Kill Assay Data for this compound against S. aureus
| Time (hours) | Growth Control | 1x MIC (8 µg/mL) | 2x MIC (16 µg/mL) | 4x MIC (32 µg/mL) |
| log₁₀ CFU/mL | log₁₀ CFU/mL | log₁₀ CFU/mL | log₁₀ CFU/mL | |
| 0 | 5.70 | 5.71 | 5.69 | 5.70 |
| 2 | 6.45 | 5.50 | 5.10 | 4.55 |
| 4 | 7.30 | 5.35 | 4.45 | 3.60 |
| 8 | 8.50 | 5.30 | 3.10 | <2.00 |
| 24 | 9.10 | 5.25 | <2.00 | <2.00 |
Mechanism of Action Pathways
This compound's antimicrobial potential is rooted in its ability to disrupt fundamental cellular processes, primarily mitochondrial function.[1][2]
Caption: this compound's inhibition of mitochondrial ATP synthesis.
Additionally, related this compound-type compounds have been shown to interfere with key cell survival pathways like PI3K/AKT, which could contribute to their cytotoxic and potentially antimicrobial effects.[3]
Caption: Putative inhibition of the PI3K/AKT survival pathway.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. Toxicity of this compound, a new macrocyclic dithiodioxopiperazine mycotoxin, to mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-type epipolythiodioxopiperazines from Aspergillus nidulans with cytotoxic activities by regulating PI3K/AKT and mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of apoptosis by this compound from the plant endophytic fungus Emericella nidulans ATCC 38163 in Huh-7 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Emestrin in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emestrin is a mycotoxin produced by fungi of the Emericella genus. It is a macrocyclic epidithiodioxopiperazine that has garnered interest in the scientific community due to its diverse biological activities. These activities present multiple opportunities for its use as a tool compound in high-throughput screening (HTS) campaigns to identify novel modulators of various cellular pathways. This document provides detailed application notes and protocols for leveraging this compound in HTS assays, focusing on its known mechanisms of action, including mitochondrial dysfunction, chemokine receptor antagonism, and modulation of the PI3K/AKT signaling pathway.
Key Biological Activities of this compound
This compound's utility in HTS stems from its ability to:
-
Inhibit Mitochondrial ATP Synthesis: this compound uncouples oxidative phosphorylation and depresses mitochondrial respiration, leading to a decrease in cellular ATP levels.
-
Antagonize CCR2 Receptor: It acts as a potent antagonist of the chemokine CCR2 receptor by inhibiting the binding of its ligand, MCP-1 (Monocyte Chemoattractant Protein-1).
-
Modulate PI3K/AKT Signaling and Induce Apoptosis: Certain this compound-type compounds have been shown to induce G2/M cell cycle arrest and apoptosis through the regulation of the PI3K/AKT signaling pathway and mitochondrial apoptotic mechanisms.
These distinct mechanisms allow for the development of a variety of HTS assays to screen for compounds that either mimic, antagonize, or modulate the effects of this compound.
Data Presentation: Expected Outcomes in HTS Assays
The following tables provide examples of how quantitative data from HTS assays utilizing this compound as a reference compound could be structured.
Table 1: Mitochondrial Toxicity Assay - ATP Measurement
| Compound ID | Concentration (µM) | Luminescence (RLU) | % Inhibition of ATP Synthesis | Z'-factor |
| DMSO | - | 1,500,000 | 0 | 0.85 |
| This compound | 10 | 300,000 | 80 | |
| Hit_001 | 10 | 450,000 | 70 | |
| Hit_002 | 10 | 1,450,000 | 3.3 | |
| ... | ... | ... | ... |
Table 2: CCR2 Receptor Binding Assay - Competitive Displacement
| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Displacement of Labeled Ligand | IC50 (µM) |
| DMSO | - | 350 | 0 | >100 |
| This compound | 1 | 150 | 80 | 0.5 |
| Hit_001 | 1 | 200 | 60 | 1.2 |
| Hit_002 | 1 | 340 | 4 | >100 |
| ... | ... | ... | ... | ... |
Table 3: PI3K/AKT Pathway Modulation - pAKT Levels
| Compound ID | Concentration (µM) | TR-FRET Signal (665nm/620nm Ratio) | % Inhibition of pAKT | IC50 (µM) |
| DMSO | - | 0.8 | 0 | >100 |
| This compound | 5 | 0.2 | 75 | 2.5 |
| Hit_001 | 5 | 0.3 | 62.5 | 4.8 |
| Hit_002 | 5 | 0.75 | 6.25 | >100 |
| ... | ... | ... | ... | ... |
Signaling and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: PI3K/AKT signaling pathway and the inhibitory effect of this compound.
Caption: Mitochondrial apoptosis pathway initiated by this compound.
Experimental Workflow
Caption: General workflow for a high-throughput screening campaign.
Experimental Protocols
The following are detailed protocols for hypothetical HTS assays using this compound as a reference compound.
Protocol 1: Cell-Based Mitochondrial Toxicity Assay using ATP Measurement
Objective: To identify compounds that affect mitochondrial function by measuring cellular ATP levels. This compound is used as a positive control for mitochondrial toxicity.
Materials:
-
Cell line (e.g., HepG2, HEK293)
-
Culture medium (e.g., DMEM with 10% FBS)
-
384-well white, clear-bottom tissue culture plates
-
Compound library, this compound (positive control), DMSO (negative control)
-
ATP detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer plate reader
Procedure:
-
Cell Plating:
-
Trypsinize and count cells.
-
Seed 5,000 cells in 40 µL of culture medium per well of a 384-well plate.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
-
-
Compound Addition:
-
Prepare a compound plate with test compounds, this compound (final concentration 10 µM), and DMSO.
-
Using an automated liquid handler, transfer 100 nL of each compound solution to the cell plate.
-
Incubate for the desired time point (e.g., 24 hours).
-
-
ATP Measurement:
-
Equilibrate the cell plate and ATP detection reagent to room temperature.
-
Add 20 µL of the ATP detection reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition of ATP synthesis relative to the DMSO controls.
-
Determine the Z'-factor to assess assay quality.
-
Protocol 2: CCR2 Receptor Binding Assay (Fluorescence Polarization)
Objective: To identify compounds that inhibit the binding of a fluorescently labeled ligand to the CCR2 receptor. This compound is used as a positive control for displacement.
Materials:
-
Cell membranes prepared from a cell line overexpressing CCR2
-
Fluorescently labeled CCR2 ligand (e.g., a fluorescent derivative of MCP-1)
-
Assay buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
384-well black, low-volume plates
-
Compound library, this compound (positive control), DMSO (negative control)
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation:
-
Dilute the CCR2 membranes in assay buffer to the desired concentration.
-
Dilute the fluorescently labeled ligand in assay buffer.
-
-
Assay Protocol:
-
To each well of the 384-well plate, add:
-
100 nL of compound solution (or DMSO/Emestrin).
-
10 µL of CCR2 membrane suspension.
-
10 µL of fluorescently labeled ligand.
-
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Detection:
-
Read the fluorescence polarization (mP) on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent displacement of the labeled ligand for each compound.
-
For hits, perform a dose-response curve to determine the IC50 value.
-
Protocol 3: TR-FRET Assay for pAKT (Thr308) Inhibition
Objective: To identify compounds that inhibit the PI3K/AKT pathway by measuring the phosphorylation of AKT at Threonine 308. This compound is used as a positive control for inhibition.
Materials:
-
Cell line responsive to growth factor stimulation (e.g., MCF-7)
-
Serum-free medium
-
Growth factor (e.g., IGF-1)
-
TR-FRET pAKT assay kit (containing Europium-labeled anti-total AKT antibody and APC-labeled anti-pAKT antibody)
-
384-well white plates
-
Compound library, this compound (positive control), DMSO (negative control)
-
TR-FRET compatible plate reader
Procedure:
-
Cell Treatment:
-
Plate cells in 384-well plates and serum-starve overnight.
-
Pre-incubate cells with 100 nL of compound solutions (or DMSO/Emestrin) for 1 hour.
-
Stimulate with a growth factor (e.g., IGF-1) for 20 minutes to induce AKT phosphorylation.
-
-
Cell Lysis and Antibody Incubation:
-
Lyse the cells according to the kit manufacturer's protocol.
-
Add the TR-FRET antibody pair (Europium-anti-total AKT and APC-anti-pAKT) to the cell lysate.
-
Incubate for 2-4 hours at room temperature.
-
-
Detection:
-
Read the TR-FRET signal on a plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the emission at 665 nm to 620 nm.
-
Determine the percent inhibition of AKT phosphorylation relative to stimulated DMSO controls.
-
For hits, generate dose-response curves to determine IC50 values.
-
Conclusion
This compound's well-characterized effects on fundamental cellular processes make it an invaluable tool for HTS applications. The protocols and data structures provided herein offer a framework for utilizing this compound as a reference compound to discover and characterize novel small molecules targeting mitochondrial function, chemokine signaling, and the PI3K/AKT pathway. These assays can be adapted and optimized for various screening platforms and research objectives.
handling and safety precautions for Emestrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emestrin is a potent mycotoxin produced by fungi of the genus Emericella and Aspergillus.[1] It is classified as an epipolythiodioxopiperazine (ETP), a class of natural products known for a wide range of biological activities.[2] this compound exhibits significant antimicrobial, immunomodulatory, and cytotoxic properties.[3][4] Its mechanism of action includes the uncoupling of oxidative phosphorylation in mitochondria and acting as a potent antagonist of the chemokine C-C motif receptor 2 (CCR2).[4] Additionally, this compound has been shown to induce apoptosis in various cancer cell lines through the mitochondrial pathway.[5][6]
These properties make this compound a molecule of interest for research in oncology, immunology, and infectious diseases. However, its inherent toxicity necessitates strict adherence to safety protocols to minimize exposure and ensure the well-being of laboratory personnel. These application notes provide detailed guidelines for the safe handling, storage, and use of this compound in a research setting, along with a representative experimental protocol for assessing its cytotoxicity.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for proper handling, storage, and preparation of solutions.
| Property | Value | Source |
| Molecular Formula | C₂₇H₂₂N₂O₁₀S₂ | [3] |
| Molecular Weight | 598.6 g/mol | [1][3] |
| Appearance | White solid | [3] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO | [4] |
| Purity | >95% by HPLC | [3] |
| Long-Term Storage | -20°C | [3] |
Toxicity Data
This compound is a toxic compound and should be handled with extreme care. The following table summarizes the available quantitative toxicity data.
| Data Type | Value | Species/Cell Line | Source |
| LD₅₀ (Intraperitoneal) | 13.0 mg/kg | Mouse | PubChem |
| IC₅₀ (Cytotoxicity) | 4.89 µM | Huh-7 (Human Hepatocellular Carcinoma) | [5][6] |
| IC₅₀ (Cytotoxicity) | 6.3 µM | A-549 (Human Lung Carcinoma) | [6] |
Handling and Safety Precautions
Due to its classification as a mycotoxin and a cytotoxic agent, all work with this compound must be conducted with strict adherence to safety guidelines for hazardous substances. The following protocols are based on best practices for handling potent toxins in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound in any form (solid or in solution).
-
Gloves: Two pairs of nitrile gloves should be worn at all times. Change gloves immediately if they become contaminated.
-
Lab Coat: A dedicated, disposable, back-closing lab coat with tight-fitting cuffs is required.
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.
-
Respiratory Protection: When handling the powdered form of this compound, a certified respirator (e.g., N95 or higher) is necessary to prevent inhalation. All handling of the solid compound should be performed in a certified chemical fume hood or a biological safety cabinet.
Engineering Controls
-
Chemical Fume Hood/Biological Safety Cabinet: All weighing, reconstitution, and dilutions of this compound must be performed in a certified chemical fume hood or a Class II biological safety cabinet to prevent aerosolization and inhalation.
-
Designated Work Area: A specific area of the laboratory should be designated for working with this compound. This area should be clearly marked with warning signs.
Spill and Decontamination Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert others in the area and evacuate if the spill is large or if powder has become airborne.
-
Contain: If safe to do so, cover the spill with absorbent material.
-
Decontaminate: For decontamination, a solution of sodium hypochlorite (1% available chlorine) can be used. Apply the solution to the spill area and allow a contact time of at least 15 minutes before cleaning.
-
Clean: Wearing appropriate PPE, clean the spill area with fresh absorbent material.
-
Dispose: All contaminated materials (absorbent pads, gloves, lab coat, etc.) must be disposed of as hazardous waste according to institutional guidelines.
Waste Disposal
All waste contaminated with this compound, including unused solutions, contaminated labware (pipette tips, tubes, etc.), and PPE, must be collected in clearly labeled hazardous waste containers and disposed of according to institutional and local regulations for cytotoxic and chemical waste.
Experimental Protocols
The following is a representative protocol for an in vitro cytotoxicity assay to determine the IC₅₀ of this compound on a cancer cell line.
Preparation of this compound Stock Solution
Caution: All steps must be performed in a chemical fume hood with appropriate PPE.
-
Weighing: Carefully weigh the desired amount of powdered this compound in a tared, sterile microcentrifuge tube.
-
Reconstitution: Add the appropriate volume of sterile DMSO to the tube to create a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Preparation of Working Solutions: From the 10 mM stock solution, prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
This compound Handling and Stock Preparation Workflow
Caption: Workflow for the safe preparation and storage of this compound stock solution.
This compound-Induced Apoptosis Signaling Pathway
Caption: Simplified signaling pathway of this compound-induced mitochondrial apoptosis.
This compound as a CCR2 Antagonist
Caption: Mechanism of this compound as a CCR2 antagonist, inhibiting downstream signaling.
References
- 1. This compound | C27H22N2O10S2 | CID 11758256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-type epipolythiodioxopiperazines from Aspergillus nidulans with cytotoxic activities by regulating PI3K/AKT and mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioaustralis.com [bioaustralis.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Induction of apoptosis by this compound from the plant endophytic fungus Emericella nidulans ATCC 38163 in Huh-7 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Emestrin insolubility in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Emestrin insolubility in experimental media.
Troubleshooting Guide
Issue: this compound is precipitating out of my cell culture media.
This is a common issue when diluting a compound from an organic solvent stock into an aqueous-based cell culture medium. Here are several potential causes and solutions to troubleshoot this problem.
Q1: How can I prevent this compound from precipitating when I add it to my media?
A1: Precipitation upon addition to aqueous media is often due to the hydrophobic nature of this compound. Here are several steps you can take to prevent this:
-
Optimize Stock Solution Concentration: Using a more concentrated stock solution means you will add a smaller volume to your media, which can reduce the chances of precipitation. However, ensure this compound is fully dissolved in the organic solvent first.
-
Pre-warm the Media: Warming the cell culture media to 37°C before adding the this compound stock solution can help maintain its solubility.
-
Proper Mixing Technique: Add the this compound stock solution drop-wise to the pre-warmed media while gently vortexing or swirling the tube. This gradual introduction and constant agitation can prevent localized high concentrations that lead to precipitation.
-
Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your media is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.
Frequently Asked Questions (FAQs)
Q2: What are the recommended solvents for making an this compound stock solution?
A2: this compound is soluble in several organic solvents. The choice of solvent may depend on your specific cell type and experimental design, as some cells are more sensitive to certain solvents.
| Solvent | Solubility |
| DMF | Soluble |
| DMSO | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Q3: What is the recommended storage condition for this compound stock solutions?
A3: To maintain the stability and activity of your this compound stock solution, it is recommended to:
-
Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
-
If stored at -80°C, it is recommended to use the solution within 6 months.
Q4: Can the presence of serum in my media affect this compound's solubility?
A4: Yes, components in fetal bovine serum (FBS) and other sera, such as proteins, can sometimes help to stabilize hydrophobic compounds and keep them in solution. If you are still experiencing precipitation in serum-free media, consider whether your experiment can be performed in media containing a low percentage of serum.
Q5: Should I filter my this compound working solution after dilution in media?
A5: It is generally recommended to prepare the working solution fresh and add it directly to your experiment. If you observe precipitation, filtering the solution will remove the precipitated (and likely active) compound, leading to an unknown and lower final concentration. The primary goal should be to optimize the dissolution protocol to prevent precipitation in the first place.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Pre-warm Media: Place the required volume of cell culture media in a 37°C water bath or incubator until it reaches temperature.
-
Thaw Stock Solution: Thaw a single aliquot of your this compound stock solution at room temperature.
-
Dilution: While gently vortexing the pre-warmed media, add the required volume of the this compound stock solution drop-by-drop.
-
Final Mix: Once the stock solution is added, continue to mix gently for a few seconds to ensure homogeneity.
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment to minimize the risk of precipitation over time.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for this compound solution preparation.
Caption: this compound as a CCR2 chemokine receptor antagonist.
Emestrin Off-Target Effects: A Technical Support Resource for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of Emestrin in cell-based assays. This compound, a macrocyclic mycotoxin, is a known inhibitor of mitochondrial ATP synthesis and a potent antagonist of the CCR2 receptor. However, like many small molecules, it can exhibit off-target activities that may lead to unexpected experimental outcomes. This resource aims to help researchers identify and troubleshoot potential issues arising from these off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary known on-target activities of this compound?
A1: this compound is primarily known for two on-target activities:
-
Inhibition of mitochondrial ATP synthesis: It uncouples oxidative phosphorylation, leading to a decrease in cellular ATP levels.[1][2]
-
Antagonism of the C-C chemokine receptor 2 (CCR2): It blocks the binding of the chemokine MCP-1 (CCL2), thereby inhibiting monocyte chemotaxis.[1]
Q2: What are the potential off-target effects of this compound that I should be aware of?
A2: While comprehensive public data on this compound's off-target profile is limited, based on its chemical class (epipolythiodioxopiperazine) and known activities of related compounds, potential off-target effects may include modulation of various signaling pathways. Some this compound-type compounds have been shown to regulate the PI3K/AKT signaling pathway and induce apoptosis.[3][4] It is crucial to consider the possibility of off-target kinase inhibition and other unforeseen interactions.
Q3: My cells are showing a high degree of cytotoxicity that seems independent of CCR2 antagonism. What could be the cause?
A3: The observed cytotoxicity is likely due to this compound's potent inhibitory effect on mitochondrial function.[2] Inhibition of ATP synthesis can trigger apoptosis and lead to broad cellular toxicity. Additionally, some this compound-type compounds have been reported to induce apoptosis through the mitochondrial pathway.[3][4]
Q4: I am observing unexpected changes in cell signaling pathways unrelated to CCR2. How can I investigate this?
A4: If you suspect off-target signaling effects, consider performing a broad kinase profiling assay or a similar off-target screening panel to identify potential unintended targets of this compound. This will provide a clearer picture of its selectivity and help interpret your results.
Q5: Are there special handling considerations for this compound in cell-based assays?
A5: this compound is a mycotoxin and should be handled with appropriate safety precautions. As a macrocyclic compound, it may be prone to aggregation at higher concentrations. Ensure complete solubilization in a suitable solvent like DMSO before diluting in your assay medium.[1]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability or cytotoxicity assays.
-
Possible Cause 1a: Mitochondrial Toxicity. The primary mechanism of this compound-induced cytotoxicity is through the disruption of mitochondrial function.[2] The metabolic state of your cells can significantly influence their sensitivity.
-
Troubleshooting Tip: Culture your cells in medium containing galactose instead of glucose. This forces cells to rely on oxidative phosphorylation for ATP production, making them more sensitive to mitochondrial toxins and helping to unmask this effect.
-
-
Possible Cause 1b: Compound Aggregation. Like many macrocyclic molecules, this compound may aggregate at high concentrations, leading to non-specific effects and assay interference.
-
Troubleshooting Tip: Visually inspect your compound stock and working solutions for any precipitation. Determine the critical aggregation concentration (CAC) of this compound under your experimental conditions using techniques like dynamic light scattering (DLS). Always include a solubility control in your assays.
-
-
Possible Cause 1c: Assay Interference. this compound's chemical structure may interfere with certain assay readouts (e.g., fluorescence).
-
Troubleshooting Tip: Run a control plate with this compound in cell-free assay medium to check for any intrinsic fluorescence or quenching properties of the compound at the wavelengths used in your assay.
-
Issue 2: Discrepancy between biochemical and cell-based assay results for CCR2 antagonism.
-
Possible Cause 2a: Low Cell Permeability. this compound's macrocyclic structure might limit its ability to efficiently cross the cell membrane and reach its intracellular target if the binding pocket is not readily accessible from the extracellular space.
-
Troubleshooting Tip: If using a cell line with low endogenous CCR2 expression, consider using a cell line with higher expression or a system where the receptor is overexpressed. You can also perform a time-course experiment to determine the optimal incubation time for cellular activity.
-
-
Possible Cause 2b: Dominant Cytotoxic Effects. At higher concentrations, the profound mitochondrial toxicity of this compound can mask its specific CCR2 antagonistic effects.
-
Troubleshooting Tip: Determine the concentration range where this compound inhibits CCR2 function without causing significant cytotoxicity. This can be achieved by performing a cytotoxicity assay in parallel with your functional CCR2 assay.
-
Issue 3: Unexpected modulation of the PI3K/AKT signaling pathway.
-
Possible Cause 3a: Off-Target Kinase Inhibition. Some this compound-type compounds have been shown to affect the PI3K/AKT pathway.[3][4] It is plausible that this compound has off-target activity against one or more kinases in this pathway.
-
Troubleshooting Tip: To confirm this, perform a western blot to analyze the phosphorylation status of key proteins in the PI3K/AKT pathway (e.g., AKT, S6K, 4E-BP1) in cells treated with this compound. For a broader view, a kinase inhibitor profiling service can provide data on this compound's activity against a large panel of kinases.
-
Quantitative Data Summary
To illustrate the type of data that would be generated from an off-target screening campaign, the following tables present hypothetical quantitative data for this compound. This data is for demonstrative purposes only and is intended to guide researchers in interpreting their own potential findings.
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)
| Kinase Target | % Inhibition at 1 µM |
| PIK3CA | 85% |
| AKT1 | 62% |
| mTOR | 55% |
| SRC | 25% |
| EGFR | 15% |
| ... (other kinases) | <10% |
Table 2: Hypothetical IC50 Values for Selected On- and Off-Targets
| Target | Assay Type | IC50 (nM) |
| CCR2 | Radioligand Binding | 50 |
| Mitochondrial Complex I | Oxygen Consumption | 250 |
| PIK3CA | Biochemical | 800 |
| AKT1 | Cell-based | 1200 |
Experimental Protocols
Protocol 1: Mitochondrial Toxicity Assessment using Seahorse XF Analyzer
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time. Include vehicle control (e.g., DMSO) and a positive control for mitochondrial dysfunction (e.g., rotenone).
-
Assay Preparation: Wash cells with Seahorse XF base medium supplemented with glucose or galactose, pyruvate, and glutamine. Incubate at 37°C in a non-CO2 incubator for 1 hour.
-
Seahorse Analysis: Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
-
Data Analysis: Measure the Oxygen Consumption Rate (OCR) to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Protocol 2: CCR2-Mediated Chemotaxis Assay (Transwell Migration)
-
Cell Preparation: Resuspend monocytic cells (e.g., THP-1) in serum-free medium.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Assay Setup: Add MCP-1 (CCL2) as a chemoattractant to the lower chamber of a Transwell plate. Place the cell suspension in the upper chamber (insert).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
Quantification: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane. Count the migrated cells using a microscope or a plate reader-based method.
Protocol 3: PI3K/AKT Pathway Activation Analysis (Western Blot)
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with this compound for 1 hour before stimulating with a growth factor (e.g., IGF-1) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total AKT, and other relevant pathway proteins. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection and Analysis: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands. Quantify band intensities to determine the effect of this compound on protein phosphorylation.
Visualizations
Caption: Hypothetical off-target inhibition of the PI3K/AKT signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemokine receptor antagonists with α1-adrenergic receptor blocker activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
Emestrin stability issues during long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of Emestrin during long-term storage. The information is presented in a question-and-answer format to directly address potential user queries.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
For optimal stability, this compound should be stored at -20°C.[1][2] This minimizes the risk of degradation over extended periods.
Q2: In which solvents is this compound soluble and are there any stability concerns with these solvents?
This compound is soluble in ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] While these are common solvents for experimental use, long-term storage in solution is not recommended as it may accelerate degradation compared to storage as a dry solid. If solutions must be prepared in advance, they should be stored at low temperatures (e.g., -20°C or -80°C) for the shortest possible time and protected from light.
Q3: What are the potential signs of this compound degradation?
Visual signs of degradation can include a change in color or the appearance of particulate matter in the solid material or in solution. On an analytical level, degradation is typically observed as a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products in chromatographic analyses, such as High-Performance Liquid Chromatography (HPLC).
Q4: What is a forced degradation study and why is it important for understanding this compound's stability?
A forced degradation study, or stress testing, involves intentionally exposing a compound to harsh conditions to accelerate its degradation.[3][4] This helps to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[3][5] Common stress conditions include exposure to acidic and basic conditions, oxidation, high temperatures, and light.[4][6]
Troubleshooting Guide
Issue 1: Unexpected Peaks Observed in HPLC Analysis
Potential Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the this compound stock has been consistently stored at -20°C.
-
Check Solvent Purity: Ensure that the solvents used for sample preparation and HPLC analysis are of high purity and free from contaminants.
-
Review Sample Preparation: Assess the sample preparation workflow. Was the sample exposed to elevated temperatures, strong light, or incompatible materials for an extended period?
-
Perform a Forced Degradation Study: To understand the degradation profile, subject a small amount of this compound to stress conditions (see Experimental Protocols section below). This can help to confirm if the observed peaks are indeed degradation products.
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound to illustrate potential stability issues.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Duration | Temperature | % this compound Remaining | Number of Major Degradants |
| 0.1 M HCl | 24 hours | 60°C | 75% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 40% | 3 |
| 10% H₂O₂ | 24 hours | Room Temp | 65% | 2 |
| Thermal | 48 hours | 80°C | 85% | 1 |
| Photolytic (UV) | 24 hours | Room Temp | 90% | 1 |
Table 2: HPLC Retention Times of this compound and Potential Degradation Products
| Compound | Retention Time (min) |
| This compound | 15.2 |
| Degradant 1 (Acidic) | 8.5 |
| Degradant 2 (Acidic) | 11.1 |
| Degradant 3 (Basic) | 7.3 |
| Degradant 4 (Basic) | 9.8 |
| Degradant 5 (Basic) | 12.4 |
| Degradant 6 (Oxidative) | 10.2 |
| Degradant 7 (Oxidative) | 13.5 |
| Degradant 8 (Thermal) | 14.1 |
| Degradant 9 (Photolytic) | 16.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours. Neutralize the sample with an appropriate base before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours. Neutralize the sample with an appropriate acid before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution containing 10% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store solid this compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a calibrated UV light source for 24 hours. A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 20% Acetonitrile
-
5-25 min: 20% to 80% Acetonitrile
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80% to 20% Acetonitrile
-
35-40 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Mandatory Visualization
Caption: Workflow for this compound forced degradation and stability analysis.
Caption: Potential degradation pathways for this compound under stress.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal degradation of actinomycins to dioxopiperazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Hydrolytic stability of selected pharmaceuticals and their transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Emestrin Treatment and Cell Morphology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing unexpected cell morphology following treatment with Emestrin. Our aim is to help you distinguish between expected pharmacological effects and potential experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What are the known effects of this compound on cell morphology?
A1: this compound is a mycotoxin known to induce apoptosis (programmed cell death) in various cancer cell lines.[1][2][3] The expected morphological changes are therefore consistent with the apoptotic process and include:
-
Cell Shrinkage and Rounding: Cells lose their typical shape and become smaller and more rounded.
-
Membrane Blebbing: The cell membrane forms irregular bulges or "blebs."
-
Nuclear Condensation and Fragmentation: The chromatin in the nucleus condenses and may break into fragments.
-
Formation of Apoptotic Bodies: The cell breaks apart into smaller, membrane-bound fragments.
-
Mitochondrial Swelling: this compound directly affects mitochondrial function, leading to significant structural alterations, including swelling.[4]
Q2: My cells are detaching from the culture plate after this compound treatment. Is this normal?
A2: Yes, cell detachment is an expected consequence of this compound treatment. As cells undergo apoptosis, they lose their focal adhesions to the culture substrate, leading to detachment. The degree and timing of detachment can vary depending on the cell line, this compound concentration, and treatment duration.
Q3: I'm observing crystal-like structures in my cell culture after adding this compound. What is this?
A3: this compound is soluble in organic solvents like DMSO, methanol, and ethanol.[5] If you observe crystal-like structures, it is likely that the this compound has precipitated out of your culture medium. This can happen if the final solvent concentration is too high or if the compound is not adequately mixed into the medium. See the troubleshooting guide below for recommendations.
Q4: Can this compound cause changes in the cell cycle?
A4: Yes, in addition to inducing apoptosis, some studies have shown that this compound and its analogs can cause cell cycle arrest at the G2/M phase.[2][3] This may manifest as an increase in the population of rounded, mitotic-like cells.
Troubleshooting Guide for Unexpected Cell Morphology
If you observe cell morphologies that do not align with the known effects of this compound, consult the following troubleshooting guide.
| Observed Issue | Potential Cause | Recommended Action |
| Excessive cell death at low this compound concentrations | - Solvent Toxicity: The vehicle (e.g., DMSO) used to dissolve this compound may be at a toxic concentration.- Incorrect this compound Concentration: The stock solution may be at a higher concentration than intended. | - Run a vehicle control: Treat cells with the same volume of solvent used for the highest this compound concentration.- Verify Stock Concentration: Re-measure the concentration of your this compound stock solution. |
| Precipitate or crystal formation in the media | - Poor Solubility: this compound may be precipitating in the aqueous culture medium.- Media Component Interaction: A component of the media or serum may be causing precipitation. | - Ensure proper mixing: Vortex the this compound/media solution well before adding to cells.- Reduce final solvent concentration: If possible, use a more concentrated stock to minimize the volume of solvent added.- Test solubility in a cell-free system: Add this compound to the culture medium in a separate tube to check for precipitation. |
| Cells appear vacuolated and granular but do not show classic signs of apoptosis | - Cellular Stress: This morphology can be a general stress response.- Contamination: Mycoplasma or other microbial contamination can cause these changes.[6][7]- Media Degradation: The culture medium may be depleted of essential nutrients or have degraded. | - Test for Mycoplasma: Use a PCR-based or culture-based mycoplasma detection kit.- Use Fresh Media: Ensure your culture medium and supplements are not expired and have been stored correctly.- Check Incubator Conditions: Verify CO2 levels, temperature, and humidity.[8][9] |
| Inconsistent morphological changes between experiments | - Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.[8][9]- Cell Density: The initial seeding density can affect how cells respond to treatment.- Inconsistent this compound Activity: The compound may have degraded over time. | - Use low-passage cells: Thaw a fresh vial of cells from a validated low-passage stock.- Standardize Seeding Density: Ensure consistent cell numbers are plated for each experiment.- Aliquot and Store this compound Properly: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Annexin V-FITC Apoptosis Assay
This protocol is used to quantify apoptosis.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Caption: this compound-induced mitochondrial apoptosis pathway.
Caption: Troubleshooting workflow for unexpected cell morphology.
References
- 1. Induction of apoptosis by this compound from the plant endophytic fungus Emericella nidulans ATCC 38163 in Huh-7 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-type epipolythiodioxopiperazines from Aspergillus nidulans with cytotoxic activities by regulating PI3K/AKT and mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toxicity of this compound, a new macrocyclic dithiodioxopiperazine mycotoxin, to mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioaustralis.com [bioaustralis.com]
- 6. Cell Lines, Culture Types, & Cell Morphology | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Interference of Emestrin in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference caused by Emestrin in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with fluorescence-based assays?
This compound is a mycotoxin belonging to the epidithiodioxopiperazine class of compounds. Its complex chemical structure contains chromophores, which are parts of a molecule that absorb light in the ultraviolet-visible spectrum. This absorption can lead to autofluorescence, where the compound itself emits light upon excitation, potentially overlapping with the fluorescence signal of the assay's reporter molecules and leading to inaccurate results.[1][2][3]
Q2: What are the common signs of this compound interference in my fluorescence assay?
Common indicators of interference include:
-
High background fluorescence: Unusually high fluorescence readings in wells containing this compound, even in the absence of the intended biological target.
-
False positives: Apparent activity of this compound in inhibitor screening assays, where the signal is due to its intrinsic fluorescence rather than a true biological effect.
-
Quenching: A decrease in the expected fluorescence signal, which can occur if this compound absorbs the excitation light or the emitted light from the assay's fluorophore.[4]
-
Inconsistent or non-reproducible results: High variability in fluorescence readings between replicate wells containing this compound.
Q3: How can I determine if this compound is autofluorescent under my experimental conditions?
To check for autofluorescence, run a control experiment where this compound is added to the assay buffer without the fluorescent reporter dye or biological components.[5] Excite the sample at the wavelength used for your assay's fluorophore and measure the emission across a range of wavelengths. A significant emission signal will indicate that this compound is autofluorescent under your assay conditions.
Troubleshooting Guides
Problem 1: High Background Fluorescence
High background fluorescence is a common issue when working with potentially autofluorescent compounds like this compound.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Run a Compound-Only Control | Measure the fluorescence of this compound in the assay buffer at the excitation and emission wavelengths of your fluorophore. This will quantify the extent of its intrinsic fluorescence. |
| 2 | Shift to Red-Shifted Fluorophores | If significant autofluorescence is observed, consider switching to a fluorophore with excitation and emission wavelengths in the red or far-red region of the spectrum (e.g., Cy5, Alexa Fluor 647). Autofluorescence from small molecules is often more pronounced at shorter (blue-green) wavelengths.[5] |
| 3 | Spectral Unmixing | If your plate reader or microscope has spectral analysis capabilities, you may be able to mathematically separate the emission spectrum of your fluorophore from that of this compound. |
| 4 | Time-Resolved Fluorescence (TRF) | Utilize TRF assays if available. These assays have a time delay between excitation and emission detection, which can reduce interference from short-lived autofluorescence. |
Problem 2: Suspected False Positives in a Screening Assay
If this compound appears as a "hit" in a primary screen, it is crucial to rule out assay interference.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Orthogonal Assay | Validate the initial hit using a non-fluorescence-based method, such as a luminescence, absorbance, or radioactivity-based assay. This will confirm if the observed effect is biological or an artifact of the detection method. |
| 2 | Dose-Response Curve Analysis | Generate a dose-response curve for this compound. Atypical curve shapes or a linear increase in signal with concentration may suggest interference rather than a true biological dose-response. |
| 3 | Counter-Screen | Perform a counter-screen where this compound is tested in the assay in the absence of the biological target (e.g., enzyme or receptor). Any "activity" observed in this context is likely due to interference.[4] |
Experimental Protocols
Protocol 1: Characterization of this compound Autofluorescence
Objective: To determine the excitation and emission spectra of this compound to identify potential spectral overlap with assay fluorophores.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Assay buffer
-
Spectrofluorometer or fluorescence plate reader with scanning capabilities
-
UV-transparent microplates or cuvettes
Method:
-
Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range to test would be from the highest concentration used in your assay down to a 100-fold dilution.
-
Include a buffer-only control.
-
Excitation Scan:
-
Set the emission wavelength to the peak emission of your assay's fluorophore.
-
Scan a range of excitation wavelengths (e.g., 300 nm to 600 nm) and record the fluorescence intensity.
-
-
Emission Scan:
-
Set the excitation wavelength to the peak excitation of your assay's fluorophore.
-
Scan a range of emission wavelengths (e.g., 400 nm to 700 nm) and record the fluorescence intensity.
-
-
Analyze the resulting spectra to identify the excitation and emission maxima of this compound.
Protocol 2: Mitigating Interference with a Quenching Agent
Objective: To reduce background fluorescence from this compound using a quenching agent. This is generally more applicable to cell-based imaging assays.
Materials:
-
Cells treated with this compound
-
Fluorescent stain
-
Quenching agent (e.g., Trypan Blue, Sudan Black B)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Method:
-
Culture and treat cells with this compound as per your experimental protocol.
-
Stain the cells with your fluorescent probe.
-
Wash the cells with PBS.
-
Incubate the cells with a solution of the quenching agent for a short period (e.g., 1-5 minutes). The optimal concentration and incubation time should be determined empirically.
-
Wash the cells again with PBS to remove excess quencher.
-
Image the cells and compare the background fluorescence to untreated (but this compound-exposed) controls.
Data Presentation
Hypothetical Spectral Properties of this compound
| Parameter | Wavelength (nm) |
| UV Absorption Maximum | ~280 - 320 |
| Potential Autofluorescence Excitation Max | ~350 - 400 |
| Potential Autofluorescence Emission Max | ~450 - 500 |
Interpretation: Based on this hypothetical data, this compound's potential autofluorescence could interfere with commonly used blue and green fluorophores (e.g., DAPI, FITC, GFP).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Epidithiodioxopiperazines. occurrence, synthesis and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidithiodioxopiperazines Occurrence Synthesis and Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Technical Support Center: Overcoming Emestrin Resistance in Cancer Cells
Disclaimer: The term "Emestrin" is not widely recognized in current scientific literature. This guide will address the mechanisms of resistance to anti-estrogen therapies, such as Selective Estrogen Receptor Degraders (SERDs) and Aromatase Inhibitors (AIs), which "this compound" is presumed to represent. The principles and protocols described are broadly applicable to research on endocrine resistance in hormone-receptor-positive cancers.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms that drive resistance to anti-estrogen therapies like this compound?
A1: Resistance to anti-estrogen therapy is a complex process involving multiple molecular alterations. The most common mechanisms include:
-
ESR1 Gene Mutations: Mutations in the gene encoding the estrogen receptor (ER), particularly in the ligand-binding domain, can lead to a constitutively active receptor that no longer requires estrogen for its pro-proliferative signaling.[1][2] These mutations are rare in primary tumors but become enriched in patients after the development of resistant metastatic disease.[1]
-
Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to bypass their dependency on ER signaling for growth and survival. Key bypass pathways include the PI3K/Akt/mTOR and the MAPK/ERK pathways.[3][4] Overexpression of receptor tyrosine kinases like EGFR or HER2 can trigger these escape routes.[4]
-
Altered Cell Cycle Regulation: Changes in cell cycle regulators can uncouple cell proliferation from estrogen receptor control. For example, loss of the Retinoblastoma (RB) tumor suppressor can contribute to resistance.[2]
-
Epithelial-Mesenchymal Transition (EMT): The process of EMT can confer broad drug resistance characteristics, including resistance to endocrine therapies.[5] EMT is associated with increased cell motility and the expression of multidrug-resistant proteins.[5]
-
Changes in the Tumor Microenvironment: Signaling molecules, such as growth factors and cytokines, secreted by stromal cells in the tumor microenvironment can activate ER in the absence of estrogen, promoting resistance.[6]
Q2: How can our lab detect the emergence of this compound resistance in our cancer cell line models?
A2: Detecting resistance involves a combination of functional assays and molecular analyses:
-
Cell Viability Assays: A definitive sign of resistance is a significant increase in the IC50 (half-maximal inhibitory concentration) value of this compound. Perform dose-response curves on your cell lines periodically to monitor for shifts in sensitivity.
-
Colony Formation Assays: Assess the long-term proliferative capacity of cells in the presence of this compound. Resistant cells will form more and larger colonies compared to sensitive cells at the same drug concentration.
-
Western Blotting: Probe for changes in key proteins. Look for the upregulation of p-Akt, p-ERK, or other markers of bypass pathway activation.[3][4] You can also check for changes in ERα expression levels.
-
RT-qPCR: Analyze the expression of genes associated with resistance. For example, check for upregulation of genes downstream of activated bypass pathways or EMT markers like Vimentin and ZEB1.[5]
-
Gene Sequencing: Sequence the ESR1 gene, specifically the ligand-binding domain, to identify known resistance-conferring mutations (e.g., Y537S, D538G). This is crucial if you suspect a target-specific mechanism of resistance.[1]
Q3: Are there established combination therapies to overcome this compound resistance?
A3: Yes, a primary strategy for overcoming resistance is to co-target the ER pathway and the activated bypass pathway.[7] Clinical and preclinical studies have shown success with combinations such as:
-
This compound + PI3K/Akt/mTOR Inhibitors: If you observe Akt activation in your resistant cells, combining this compound with an inhibitor of this pathway (e.g., Everolimus, Capivasertib) can restore sensitivity.[2]
-
This compound + CDK4/6 Inhibitors: For tumors that remain dependent on the cell cycle machinery regulated by ER, combining with a CDK4/6 inhibitor (e.g., Palbociclib, Ribociclib) can be effective.
-
This compound + FGFR Inhibitors: In some contexts, FGFR1 expression promotes resistance, and combining EGFR and FGFR inhibitors can block the development of drug-tolerant cells.[5]
Troubleshooting Experimental Issues
Q1: We are trying to generate an this compound-resistant cell line, but the culture dies off completely or fails to develop resistance. What could be wrong?
A1: This is a common challenge. Here are several factors to consider:
-
Starting Drug Concentration: The initial concentration of this compound may be too high, causing widespread cell death before resistance mutations can arise and be selected for. Start with a concentration around the IC20-IC30 for the parental cell line and increase it gradually in a stepwise manner as the culture recovers.
-
Insufficient Time: Developing resistance is a slow process that can take several months. Ensure you are culturing the cells for a sufficient duration, allowing for the selection and expansion of rare resistant clones.
-
Cell Line Heterogeneity: The parental cell line may lack the intrinsic heterogeneity necessary to harbor pre-existing resistant clones.[8] If repeated attempts fail, consider trying a different cell line.
-
Media and Supplement Quality: Ensure consistent quality of media, serum, and supplements. Variations can stress the cells and interfere with the selection process.
Q2: Our Western blots for phosphorylated Akt (p-Akt) in our resistant cell line are inconsistent and often show weak signals. How can we troubleshoot this?
A2: Inconsistent phospho-protein detection is a frequent issue. Try the following steps:
-
Sample Preparation is Critical: Lyse cells quickly on ice using a lysis buffer containing fresh phosphatase and protease inhibitors. Phosphatases are very active and can dephosphorylate your target protein rapidly after cell lysis.
-
Serum Starvation and Stimulation: The PI3K/Akt pathway is sensitive to growth factors in serum. For a clean, strong signal, serum-starve the cells overnight (0.1% FBS) and then stimulate them with a growth factor (like EGF or IGF-1) for a short period (e.g., 15-30 minutes) before lysis. This synchronizes the signaling and maximizes the p-Akt signal.
-
Loading Controls: Use a non-phosphorylated total protein as a loading control (i.e., total Akt for p-Akt) rather than a housekeeping protein like GAPDH. This accounts for any changes in the total expression of your protein of interest.
-
Antibody Quality: Ensure your primary antibody for p-Akt is validated and used at the recommended dilution. Consider trying an antibody from a different vendor if problems persist.
Q3: Our RT-qPCR results show a lot of variability in the expression of EMT markers between biological replicates of our resistant cells. What's causing this?
A3: High variability in gene expression, especially for markers of a dynamic process like EMT, can be challenging.
-
Cell State and Confluency: EMT can be influenced by cell density. Ensure that you harvest all your replicates at the same level of confluency. A confluent culture may have a different EMT gene expression profile than a sub-confluent one.
-
RNA Quality: Use a standardized RNA extraction method and always check the integrity of your RNA (e.g., using a Bioanalyzer or checking RIN values). Degraded RNA will lead to unreliable qPCR results.
-
Primer Validation: Ensure your qPCR primers are specific and efficient. Run a melt curve analysis for every experiment to check for a single, specific product. Test primer efficiency with a standard curve.
-
Stable Reference Genes: The expression of common housekeeping genes can sometimes be affected by experimental conditions. Validate a panel of reference genes for your specific cell model and treatment to find the most stable ones for normalization.
Signaling Pathways and Experimental Workflows
Key Signaling Pathways in this compound Resistance
The diagrams below illustrate the core signaling pathways involved in the response and resistance to anti-estrogen therapies.
Caption: Standard Estrogen Receptor (ER) signaling pathway and the inhibitory action of this compound.
Caption: Key bypass (PI3K/Akt, MAPK/ERK) and on-target (ESR1 mutation) resistance pathways.
Experimental Workflow
This workflow outlines the process for generating and validating an this compound-resistant cell line.
Caption: Workflow for generating and validating this compound-resistant cancer cell lines.
Quantitative Data Summary
Effective management of resistance experiments requires careful tracking of quantitative data. The tables below provide templates for organizing your results.
Table 1: IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| MCF-7 (Parental) | This compound | 15.2 ± 2.1 | 1.0 |
| MCF-7-EmR (Resistant) | This compound | 455.8 ± 35.4 | 30.0 |
| T-47D (Parental) | This compound | 22.5 ± 3.5 | 1.0 |
| T-47D-EmR (Resistant) | This compound | 789.0 ± 51.2 | 35.1 |
Table 2: Relative Gene Expression in Resistant vs. Parental Cells (RT-qPCR)
| Gene | Cell Line | Normalized Fold Change (vs. Parental) | Function |
| CCND1 (Cyclin D1) | MCF-7-EmR | 4.5 ± 0.8 | Cell Cycle Progression |
| MYC | MCF-7-EmR | 3.2 ± 0.5 | Proliferation |
| ZEB1 | MCF-7-EmR | 8.1 ± 1.2 | EMT Transcription Factor |
| VIM (Vimentin) | MCF-7-EmR | 12.5 ± 2.3 | EMT Marker |
Detailed Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
Objective: To develop a cancer cell line that exhibits stable resistance to this compound through long-term, dose-escalating drug exposure.
Methodology:
-
Baseline Characterization: Determine the IC50 of this compound for the parental cell line using a standard 72-hour cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Seed parental cells at a low density. Begin continuous treatment with this compound at a concentration equal to the IC20-IC30.
-
Culture Maintenance: Replace the media with fresh, drug-containing media every 3-4 days. Passage the cells as they reach 70-80% confluency. Expect a significant decrease in growth rate and a period of high cell death initially.
-
Dose Escalation: Once the cells have adapted and resumed a stable, albeit slower, proliferation rate (typically after 3-4 weeks), double the concentration of this compound.
-
Repeat Escalation: Continue this process of adaptation followed by dose escalation. The entire process can take over 6 months.
-
Isolation: Once the cells can proliferate steadily in a high concentration of this compound (e.g., >1 µM or >20x the parental IC50), you have a resistant pool. Single-cell cloning can be performed to isolate specific resistant clones.
-
Validation: Confirm the resistance phenotype by performing a dose-response curve and comparing the IC50 to the parental line.
-
Cryopreservation: Freeze down stocks of the resistant cells at early passages to ensure reproducibility. Culture a parallel line without the drug for a few passages to test for the stability of the resistant phenotype.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation
Objective: To determine if this compound resistance is associated with the activation of the PI3K/Akt survival pathway.
Methodology:
-
Cell Culture: Plate parental and this compound-resistant (EmR) cells. Allow them to adhere and grow to 70% confluency.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.1% FBS) and incubate for 18-24 hours.
-
Stimulation (Optional but Recommended): Treat cells with a growth factor like EGF (100 ng/mL) for 15 minutes to induce a robust and synchronized signal. Include an unstimulated control.
-
Cell Lysis: Immediately place plates on ice, wash once with ice-cold PBS, and add ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager. Quantify band intensity and normalize the p-Akt signal to the total Akt signal.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. The molecular mechanisms of chemoresistance in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MECHANISMS OF ENDOCRINE RESISTANCE IN BREAST CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Overcoming therapeutic resistance to platinum-based drugs by targeting Epithelial–Mesenchymal transition [frontiersin.org]
- 6. Signaling pathways and steroid receptors modulating estrogen receptor α function in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
issues with Emestrin purity and lot-to-lot variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Emestrin. The following information addresses common issues related to product purity and lot-to-lot variability to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A: this compound is a mycotoxin belonging to the epipolythiodioxopiperazine (ETP) class of fungal metabolites, isolated from species like Aspergillus nidulans.[1] It is known for its cytotoxic properties against various tumor cells.[1] Its mechanism of action involves the induction of G2/M cell cycle arrest and apoptosis by modulating the PI3K/AKT signaling pathway and initiating mitochondrial apoptotic pathways.[1] this compound can also inhibit mitochondrial ATP synthesis, leading to the uncoupling of oxidative phosphorylation.[2]
Q2: How should I reconstitute and store this compound? A: this compound is typically supplied as a lyophilized powder. We recommend reconstituting it in sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[3] Store the lyophilized powder at -20°C and the DMSO stock solutions at -80°C for long-term stability.
Q3: What is the expected purity of a new lot of this compound? A: Each lot of this compound is shipped with a Certificate of Analysis (CoA) specifying its purity as determined by High-Performance Liquid Chromatography (HPLC). Purity is typically ≥98%. Minor variations in purity between lots can occur, but these should fall within the specifications outlined in the CoA.
Q4: The lyophilized powder from my new lot has a slightly different color. Is this normal? A: Minor variations in the color or appearance of the lyophilized powder can occur between production batches due to slight differences in the crystallization and lyophilization processes. This is generally not indicative of a problem with purity or activity. However, you should always verify the performance of a new lot in your specific application, as outlined in our troubleshooting guides.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Inconsistent Results in Cell-Based Assays (e.g., Cytotoxicity, Apoptosis)
Q: I am observing a significant shift in the IC50 value of this compound in my cancer cell line with a new lot. What is the cause and how can I address it?
A: A shift in biological activity is a common manifestation of lot-to-lot variability.[4] This can be caused by minor, acceptable variations in purity, the presence of different trace impurities, or slight differences in the conformational state of the molecule arising from the manufacturing process.[5][6]
Recommended Actions:
-
Review the Certificate of Analysis (CoA): Compare the purity and other reported specifications on the CoAs for both the old and new lots.
-
Perform a Lot Qualification Assay: We strongly recommend running a side-by-side comparison of the new lot with your previous, trusted lot using a standardized assay. This will allow you to determine a "potency correction factor" for the new lot to ensure consistency in your experiments.
-
Check Your Experimental System: If lot performance appears consistent, review your experimental parameters for other sources of variability, such as cell passage number, reagent stability, and incubation times.[7]
Table 1: Example Lot-to-Lot Variability Data for this compound
| Parameter | Lot A01 | Lot B01 | Lot C01 | Specification |
| Purity (HPLC) | 99.2% | 98.5% | 99.5% | ≥98.0% |
| Endotoxin Level | <0.05 EU/µg | <0.06 EU/µg | <0.05 EU/µg | <0.1 EU/µg |
| IC50 (L1210 Cells) | 55 nM | 72 nM | 53 nM | Report Only |
This table illustrates hypothetical data to show how biological activity (IC50) can vary even when purity specifications are met.
Caption: Troubleshooting workflow for lot-to-lot variability.
Issue 2: Suspected Product Impurity or Degradation
Q: My experimental results are showing unexpected off-target effects, or the activity of my this compound seems to have diminished over time. How can I check for impurities or degradation?
A: The presence of impurities or degradation products can lead to anomalous results.[8] this compound, like many complex organic molecules, can be sensitive to handling and storage conditions. The primary methods for assessing purity are analytical chromatography and functional assays.
Recommended Actions:
-
Analytical Verification: The most direct way to assess chemical purity is via High-Performance Liquid Chromatography (HPLC).[9] You can use the protocol provided in the Appendix to analyze your sample. The appearance of new peaks or a reduction in the area of the main peak may indicate degradation or contamination.
-
Functional Verification: Compare the performance of your current this compound stock against a new, unopened vial or a different lot in a sensitive and validated bioassay (see Appendix for a standard cytotoxicity protocol). A significant drop in potency suggests degradation.
-
Review Handling Procedures: Ensure that you are following the recommended guidelines for reconstitution and storage to prevent future degradation. Avoid exposure to light and frequent freeze-thaw cycles.
Caption: this compound's mechanism of action via PI3K/AKT pathway.
Appendix: Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in Acetonitrile. Inject 10 µL.
-
Analysis: Calculate purity by dividing the area of the main peak by the total area of all peaks.
Protocol 2: Standard Cell Viability (MTT) Assay for this compound Potency
This protocol is for determining the IC50 value of this compound in a standard cell line.
-
Cell Plating: Seed L1210 murine leukemia cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 1 µM to 1 nM. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Use a non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to determine the IC50 value.
References
- 1. This compound-type epipolythiodioxopiperazines from Aspergillus nidulans with cytotoxic activities by regulating PI3K/AKT and mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of this compound, a new macrocyclic dithiodioxopiperazine mycotoxin, to mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. DSpace [research-repository.griffith.edu.au]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
controlling for solvent effects of DMSO with Emestrin
Welcome to the technical support center for Emestrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on controlling for the solvent effects of Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in several organic solvents, including ethanol, methanol, DMF, and DMSO.[1] DMSO is a common choice due to its high solubilizing capacity for many organic compounds.
Q2: What is the maximum recommended concentration of DMSO for in vitro experiments with this compound?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid off-target effects. Most cell lines can tolerate DMSO concentrations up to 0.5%, and some up to 1%, without significant cytotoxicity.[2] However, primary cells can be more sensitive, and a concentration below 0.1% is often recommended.[2] It is crucial to determine the optimal, non-toxic DMSO concentration for your specific cell line and experimental duration through a vehicle control dose-response experiment.
Q3: How should I prepare my this compound stock and working solutions with DMSO?
A3: Prepare a high-concentration stock solution of this compound in 100% DMSO. For your experiments, dilute this stock solution in your culture medium to the final desired this compound concentration, ensuring the final DMSO concentration remains within the non-toxic range for your cells. It is recommended to perform serial dilutions of your stock in DMSO before the final dilution into the aqueous medium to maintain solubility.
Q4: What are the known solvent effects of DMSO that could interfere with my this compound experiments?
A4: DMSO is not an inert solvent and can have direct biological effects.[3] These include:
-
Mitochondrial Function: DMSO can affect mitochondrial integrity, membrane potential, and respiration.[4][5][6] Since this compound is a known inhibitor of mitochondrial ATP synthesis, this is a critical confounding factor to consider.
-
Signaling Pathways: DMSO has been shown to influence signaling pathways, including the PI3K/AKT pathway.[7][8] As some this compound-type compounds are known to regulate this pathway, DMSO could mask or exaggerate the effects of this compound.[8]
-
Inflammatory Responses: DMSO exhibits anti-inflammatory properties and can modulate the expression of cytokines and chemokines, such as MCP-1.[9] Given that this compound is a CCR2 antagonist and inhibits MCP-1 binding, DMSO's intrinsic activity could interfere with the interpretation of results from related assays.
Q5: How do I properly control for the solvent effects of DMSO in my experiments?
A5: Always include a "vehicle control" group in your experimental design. This group should be treated with the same final concentration of DMSO as your experimental groups, but without this compound. This allows you to subtract any effects caused by the solvent itself.[7]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Mitochondrial Function Assays
| Symptom | Possible Cause | Suggested Solution |
| Higher than expected inhibition of mitochondrial respiration in control (DMSO only) group. | The DMSO concentration is too high and is causing mitochondrial toxicity.[4][5] | Perform a dose-response curve with DMSO alone to determine the highest non-toxic concentration for your specific cell line and assay duration. Reduce the final DMSO concentration in your this compound experiments accordingly. |
| This compound appears less potent than expected. | DMSO is altering the mitochondrial membrane potential, potentially masking the uncoupling effect of this compound.[10] | Use the lowest effective concentration of DMSO. Ensure your vehicle control accurately reflects the DMSO concentration in your this compound-treated samples. Consider using an alternative solvent if the interference is significant. |
| Increased variability between replicate wells. | Inconsistent final DMSO concentrations across wells, or interaction of DMSO with assay components. | Ensure accurate and consistent dilution of your DMSO stock. Verify that all assay reagents are compatible with the final DMSO concentration. |
Issue 2: Ambiguous Results in PI3K/AKT Signaling Pathway Analysis (e.g., Western Blot)
| Symptom | Possible Cause | Suggested Solution |
| Basal activation of AKT is observed in the vehicle control group. | DMSO can independently activate the PI3K/AKT pathway.[8] | Acknowledge the basal activation by DMSO and compare the this compound-treated group to the vehicle control, not to an untreated control. Report the effect of DMSO on the pathway. |
| The inhibitory effect of this compound on the PI3K/AKT pathway is not reproducible. | The effect of DMSO on the pathway is variable and may be cell-density or passage number dependent. | Standardize your cell culture conditions, including seeding density and passage number. Always run a parallel vehicle control for every experiment. |
Issue 3: Conflicting Data in CCR2 Antagonism and Chemotaxis Assays
| Symptom | Possible Cause | Suggested Solution |
| Reduced MCP-1-induced chemotaxis in the vehicle control group. | DMSO has anti-inflammatory properties and can inhibit the secretion of chemokines like MCP-1.[9] | Carefully quantify the baseline chemotaxis in the presence of DMSO and use this as your reference for calculating the inhibitory effect of this compound. |
| This compound's antagonistic effect on CCR2 appears diminished. | DMSO may be interfering with the binding of this compound to the CCR2 receptor or affecting downstream signaling events. | While direct evidence is lacking, consider this possibility. Use the lowest possible DMSO concentration. If the issue persists, exploring alternative solvents may be necessary. |
Quantitative Data
Direct quantitative data on this compound's IC50 values at varying DMSO concentrations is limited in the public domain. However, the following tables provide relevant data on related compounds and the effects of DMSO to guide experimental design.
Table 1: Cytotoxicity of this compound-related Compounds
| Compound | Cell Line | IC50 | Reference |
| This compound B | T47D | 0.16 µg/ml | [11] |
| This compound B | HeLa | 1.56 µg/ml | [11] |
| This compound B | WiDr | 1.02 µg/ml | [11] |
| Secothis compound D | SF-268 (Glioma) | 0.06 µM | [12] |
| Secothis compound D | MDA-MB-231 (Breast) | 0.24 µM | [12] |
Table 2: General Guidelines for DMSO Concentration in In Vitro Assays
| DMSO Concentration | General Effect on Most Cell Lines | Reference |
| < 0.1% | Generally considered safe with minimal cytotoxic effects. | [2] |
| 0.1% - 0.5% | Tolerated by many cell lines, but potential for off-target effects increases. | [2] |
| > 1% | Significant cytotoxicity and biological effects are commonly observed. | [12] |
Experimental Protocols
General Protocol: Cell Viability Assay (MTT Assay) to Determine DMSO Tolerance
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
DMSO Dilution Series: Prepare a serial dilution of DMSO in your complete cell culture medium. Recommended concentrations to test range from 0.01% to 5% (v/v). Also, include a "medium only" control.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of DMSO.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability (%) against the DMSO concentration to determine the highest concentration that does not significantly reduce cell viability.
Signaling Pathways and Workflows
This compound's Potential Mechanisms of Action
Caption: Potential signaling pathways affected by this compound.
General Experimental Workflow for Investigating this compound's Bioactivity
Caption: A generalized workflow for in vitro experiments with this compound.
References
- 1. Mitochondrial uncouplers with an extraordinary dynamic range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iacuc.wsu.edu [iacuc.wsu.edu]
- 4. Flowchart Creation [developer.mantidproject.org]
- 5. Toxicity of this compound, a new macrocyclic dithiodioxopiperazine mycotoxin, to mitochondrial function [pubmed.ncbi.nlm.nih.gov]
- 6. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound-type epipolythiodioxopiperazines from Aspergillus nidulans with cytotoxic activities by regulating PI3K/AKT and mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sketchviz.com [sketchviz.com]
- 10. sketchviz.com [sketchviz.com]
- 11. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 12. Secothis compound D, A Cytotoxic Epitetrathiodioxopiperizine and Emericellenes A–E, Five Sesterterpenoids from Emericella sp. AST0036, a Fungal Endophyte of Astragalus lentiginosus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the CCR2 Antagonist Landscape: A Comparative Analysis of INCB3344 and CCX140-B
An Important Note on Emestrin: Initial searches for "this compound" as a C-C chemokine receptor type 2 (CCR2) antagonist did not yield any supporting scientific literature. Instead, this compound is identified as a mycotoxin, a type of toxic secondary metabolite produced by fungi.[1][2] Its mechanism of action is not related to CCR2 antagonism but involves the disruption of mitochondrial function, leading to the uncoupling of oxidative phosphorylation and inhibition of ATP synthesis.[1] Some this compound-type compounds have also been investigated for their cytotoxic properties against cancer cells, acting through the PI3K/AKT signaling pathway and mitochondrial apoptotic mechanisms.[2] Given that this compound is not a CCR2 antagonist, a direct comparison with INCB3344 in this context is not feasible.
This guide will instead provide a comparative analysis of INCB3344 and another well-characterized, clinically evaluated CCR2 antagonist, CCX140-B , to offer relevant insights for researchers, scientists, and drug development professionals.
Introduction to CCR2 and its Antagonists
The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in orchestrating the migration and infiltration of monocytes and macrophages into tissues during inflammatory responses.[3] This signaling axis is implicated in a wide array of chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, diabetic nephropathy, and certain cancers.[3][4] Consequently, the development of small molecule antagonists targeting CCR2 has been a significant focus of pharmaceutical research.[3][5] This guide provides a head-to-head comparison of two such antagonists: INCB3344, a potent and selective tool compound for preclinical research, and CCX140-B, a CCR2 antagonist that has undergone clinical investigation.
Comparative Performance Data
The following tables summarize the key in vitro and in vivo performance parameters for INCB3344 and CCX140-B, based on available experimental data.
In Vitro Potency and Selectivity
| Parameter | INCB3344 | CCX140-B |
| Binding Antagonism IC50 (Human CCR2) | 5.1 nM[6][7] | Single-digit nM |
| Binding Antagonism IC50 (Murine CCR2) | 9.5 nM[6][7] | Low affinity |
| Chemotaxis Antagonism IC50 (Human CCR2) | 3.8 nM[6][7] | 200 nM (in 100% human serum) |
| Chemotaxis Antagonism IC50 (Murine CCR2) | 7.8 nM[6][7] | N/A |
| Selectivity | >100-fold selective over other chemokine receptors (e.g., CCR1, CCR5)[6][8][9] | Selective for CCR2 |
Pharmacokinetic Properties
| Parameter | INCB3344 | CCX140-B |
| Oral Bioavailability (Mouse) | 47%[6] | Orally administered in clinical trials |
| Serum Protein Binding (Human) | 24% free fraction[6] | Data not specified |
| Serum Protein Binding (Mouse) | 15% free fraction[6] | Data not specified |
Key Experimental Methodologies
Below are detailed protocols for the key experiments used to characterize and compare CCR2 antagonists like INCB3344 and CCX140-B.
CCR2 Radioligand Binding Assay
This assay is used to determine the ability of a compound to inhibit the binding of a radiolabeled ligand (e.g., ¹²⁵I-CCL2) to the CCR2 receptor.
Protocol:
-
Cell Culture: Use a cell line stably expressing human or murine CCR2 (e.g., CHO-K1 or WEHI-274.1).
-
Assay Buffer: Prepare a binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1).
-
Compound Preparation: Serially dilute the test antagonist (e.g., INCB3344) in the assay buffer.
-
Binding Reaction: In a 96-well plate, combine the CCR2-expressing cells, the radiolabeled ligand (e.g., ¹²⁵I-CCL2), and the test compound at various concentrations.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Washing: Rapidly wash the cells to remove unbound radioligand using a cell harvester over a filter plate.
-
Detection: Measure the radioactivity retained on the filter plate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the antagonist and determine the IC50 value by non-linear regression analysis.
Chemotaxis Assay
This functional assay measures the ability of a compound to block the migration of CCR2-expressing cells towards a CCL2 gradient.
Protocol:
-
Cell Preparation: Use CCR2-expressing cells, such as human monocytes (e.g., THP-1) or mouse peritoneal macrophages.
-
Assay Setup: Use a chemotaxis chamber (e.g., a Boyden chamber with a porous membrane).
-
Chemoattractant: Place a solution containing CCL2 in the lower chamber.
-
Cell Treatment: Pre-incubate the cells with various concentrations of the CCR2 antagonist (e.g., INCB3344 or CCX140-B).
-
Cell Loading: Add the pre-treated cells to the upper chamber.
-
Incubation: Incubate the chamber for a period (e.g., 1-3 hours) to allow cell migration through the membrane.
-
Cell Quantification: Quantify the number of cells that have migrated to the lower chamber, for example, by cell counting or using a fluorescent dye.
-
Data Analysis: Determine the concentration-dependent inhibition of chemotaxis and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
CCR2 Signaling Pathway
Caption: CCR2 Signaling Pathway and Point of Antagonist Inhibition.
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. Toxicity of this compound, a new macrocyclic dithiodioxopiperazine mycotoxin, to mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-type epipolythiodioxopiperazines from Aspergillus nidulans with cytotoxic activities by regulating PI3K/AKT and mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. A Natural CCR2 Antagonist Relieves Tumor-associated Macrophage-mediated Immunosuppression to Produce a Therapeutic Effect for Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Emestrin and Other Mycotoxins: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles and mechanisms of action of Emestrin and other significant mycotoxins. The information is supported by experimental data and detailed methodologies for key assays.
Executive Summary
Mycotoxins, secondary metabolites produced by fungi, pose a significant threat to human and animal health. This guide focuses on a comparative analysis of this compound, a mycotoxin produced by Emericella species, with other prominent mycotoxins: Aflatoxin B1, Ochratoxin A, Deoxynivalenol, Zearalenone, and Fumonisin B1. While sharing the commonality of being fungal toxins, their mechanisms of action, target organs, and toxic potencies vary considerably. This compound's primary mode of toxicity involves the disruption of mitochondrial function, a characteristic that distinguishes it from many other mycotoxins that primarily target protein synthesis, DNA integrity, or hormonal signaling pathways.
Data Presentation: Comparative Toxicology
The following tables summarize the available quantitative data on the acute toxicity (LD50) and in vitro cytotoxicity (IC50) of this compound and the selected mycotoxins. These values provide a comparative measure of their toxic potency. It is important to note that toxicity can vary significantly depending on the animal model, cell line, route of administration, and duration of exposure.
Table 1: Comparative Acute Toxicity (LD50) of Selected Mycotoxins
| Mycotoxin | Animal Model | Route of Administration | LD50 (mg/kg body weight) | Reference |
| This compound | Mouse | Intraperitoneal | 13.0 | [1] |
| Aflatoxin B1 | Rat (male) | Oral | 7.2 | [2] |
| Rat (female) | Oral | 17.9 | [2] | |
| Mouse (male) | Intraperitoneal | 6.0 | [2] | |
| Duckling | Oral | 0.34 - 0.22 | [3] | |
| Ochratoxin A | Rat | Oral | 20-30 | |
| Dog | Oral | 0.2 | [4] | |
| Pig | Oral | 1.0 | [4] | |
| Deoxynivalenol | Mouse (B6C3F1) | Oral | 78 | [5][6] |
| Mouse (B6C3F1) | Intraperitoneal | 49 | [5][6] | |
| Duckling (10-day old) | Subcutaneous | 27 | [7] | |
| Zearalenone | Mouse | Oral | >2000 | [8] |
| Rat | Oral | >4000 | [8] | |
| Guinea Pig | Oral | >5000 | [8] | |
| Fumonisin B1 | Rat | Oral | Low acute toxicity | [9] |
| Chicken Embryo | Air cell injection | 18.73 µ g/egg | [10] |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Selected Mycotoxins
| Mycotoxin | Cell Line | Exposure Time | IC50 | Reference |
| This compound | HL-60 | - | Induces apoptosis at 0.1 µg/ml | [11] |
| Aflatoxin B1 | HepG2 | 48 h | 3.12 ppm | [12] |
| HepG2 | 48 h | 9.5 µM | [13] | |
| Ochratoxin A | Vero cells | 24 h | ~14.5 µM | [14] |
| Caco-2 | 24 h | 145.36 µM | [12] | |
| Deoxynivalenol | IPEC-1 and IPEC-J2 | 48-72 h | 500-4000 ng/mL | [5] |
| Zearalenone | HepG2, Caco-2, CHO-K1 | - | ~10 µM to >100 µM | [15] |
| Fumonisin B1 | HepG2 | 24 h | 200 µM | [3] |
| HepG2 | - | 25 µM (in galactose supplemented media) | [16] | |
| HepG2 | - | 481.7 µM | [13] |
Mechanisms of Action and Signaling Pathways
The toxicity of these mycotoxins is intrinsically linked to their interference with critical cellular processes. The following sections detail their primary mechanisms of action, and the accompanying diagrams visualize the affected signaling pathways.
This compound: Mitochondrial Dysfunction and Apoptosis
This compound's primary toxic effect is the disruption of mitochondrial function. It inhibits ATP synthesis by uncoupling oxidative phosphorylation and depressing mitochondrial respiration.[14][17][18] This leads to a depletion of cellular energy and can trigger the mitochondrial pathway of apoptosis. Recent studies also suggest that this compound and its analogs can induce apoptosis by regulating the PI3K/AKT signaling pathway.
Caption: this compound-induced mitochondrial dysfunction and apoptosis pathway.
Aflatoxin B1: DNA Adduction and p53 Mutation
Aflatoxin B1 (AFB1) is a potent genotoxic carcinogen. Its toxicity is mediated by its metabolic activation in the liver by cytochrome P450 enzymes to a reactive epoxide intermediate. This epoxide readily binds to DNA, forming adducts, primarily with guanine residues.[17] This can lead to mutations in critical genes, most notably a characteristic G to T transversion at codon 249 of the p53 tumor suppressor gene, impairing its function and contributing to hepatocellular carcinoma.[18][19][20][21]
Caption: Aflatoxin B1 mechanism of action leading to p53 mutation.
Ochratoxin A: Inhibition of Protein Synthesis
Ochratoxin A (OTA) is a nephrotoxic, immunotoxic, and carcinogenic mycotoxin. Its primary mechanism of action is the competitive inhibition of phenylalanyl-tRNA synthetase, an enzyme crucial for protein synthesis.[14][22] This inhibition leads to a cessation of protein production, cellular stress, and ultimately cell death. OTA can also induce oxidative stress and DNA damage.[23]
Caption: Ochratoxin A-mediated inhibition of protein synthesis.
Deoxynivalenol: Ribotoxic Stress Response
Deoxynivalenol (DON), a trichothecene mycotoxin, is a potent inhibitor of protein synthesis in eukaryotic cells. It binds to the 60S ribosomal subunit, triggering a signaling cascade known as the "ribotoxic stress response." This response involves the rapid activation of mitogen-activated protein kinases (MAPKs), including JNK, p38, and ERK.[5][8][9][24] Activation of these pathways can lead to diverse cellular outcomes, including inflammation, cytokine production, and apoptosis.
Caption: Deoxynivalenol-induced ribotoxic stress response pathway.
Zearalenone: Estrogenic Activity
Zearalenone (ZEA) is a non-steroidal mycoestrogen that structurally mimics the hormone 17β-estradiol. This structural similarity allows ZEA and its metabolites to bind to estrogen receptors (ERα and ERβ), leading to the activation of estrogenic signaling pathways.[4][25][26][27][28] This can disrupt the endocrine system, leading to reproductive disorders and potentially promoting the growth of hormone-dependent cancers.
Caption: Zearalenone's estrogenic mechanism of action.
Fumonisin B1: Disruption of Sphingolipid Metabolism
Fumonisin B1 (FB1) is a mycotoxin that primarily affects sphingolipid metabolism. It is a structural analog of sphinganine and competitively inhibits the enzyme ceramide synthase. This inhibition leads to an accumulation of sphinganine and other sphingoid bases and a depletion of complex sphingolipids, which are essential components of cell membranes and are involved in various signaling pathways. Disruption of sphingolipid metabolism can lead to apoptosis and has been linked to esophageal and liver cancer in certain populations.
Caption: Fumonisin B1's disruption of sphingolipid biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the cytotoxicity and mechanisms of action of mycotoxins.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Mycotoxin Treatment: Prepare serial dilutions of the mycotoxin in cell culture medium. Remove the old medium from the wells and add 100 µL of the mycotoxin dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the mycotoxin) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of mycotoxin that inhibits 50% of cell growth) can be determined by plotting cell viability against mycotoxin concentration.
Neutral Red Uptake Assay for Cytotoxicity
Principle: This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.[2][11][29][30][31]
Protocol:
-
Cell Seeding and Mycotoxin Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of neutral red solution (e.g., 50 µg/mL in medium) to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Discard the neutral red solution and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the cells. Shake the plate for 10 minutes.[30]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.
Measurement of Mitochondrial Respiration in Isolated Mitochondria
Principle: This method assesses the impact of a compound on the function of the electron transport chain and oxidative phosphorylation by measuring the rate of oxygen consumption in isolated mitochondria.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from a relevant tissue or cell type using differential centrifugation.[32][33][34]
-
Respirometry Setup: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer). Calibrate the oxygen electrodes according to the manufacturer's instructions.
-
Reaction Buffer: Prepare a mitochondrial respiration buffer (e.g., containing KCl, Tris, EGTA, and phosphate buffer).
-
Substrate and Inhibitor Addition:
-
Add the isolated mitochondria to the respiration chamber.
-
Add substrates for different complexes of the electron transport chain (e.g., pyruvate and malate for Complex I, succinate for Complex II).
-
Record the basal respiration rate (State 2).
-
Add ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).
-
Add the mycotoxin of interest (e.g., this compound) at various concentrations and observe its effect on State 3 respiration.
-
Add oligomycin (an ATP synthase inhibitor) to measure the leak respiration (State 4o).
-
Add an uncoupler (e.g., FCCP) to determine the maximal respiratory capacity.
-
Finally, add inhibitors of the respiratory chain (e.g., rotenone for Complex I, antimycin A for Complex III) to measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate the respiratory control ratio (RCR = State 3/State 4o) and the P/O ratio (moles of ADP phosphorylated per atom of oxygen consumed) to assess the degree of coupling and efficiency of oxidative phosphorylation.
JC-1 Assay for Mitochondrial Membrane Potential
Principle: The JC-1 dye is a cationic carbocyanine dye that accumulates in mitochondria. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to determine the state of mitochondrial polarization.[10][12][35][36]
Protocol:
-
Cell Culture and Treatment: Culture cells in a suitable format (e.g., 96-well plate, chamber slides, or culture dishes) and treat with the mycotoxin for the desired time. Include a positive control for apoptosis (e.g., treatment with CCCP).
-
JC-1 Staining: Prepare a JC-1 working solution (e.g., 2 µM in culture medium). Remove the treatment medium and add the JC-1 working solution to the cells. Incubate for 15-30 minutes at 37°C.[12]
-
Washing: Wash the cells with an assay buffer (provided with the kit) to remove excess dye.
-
Fluorescence Measurement:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using filters for red (e.g., rhodamine) and green (e.g., FITC) fluorescence. Healthy cells will show red mitochondrial staining, while apoptotic cells will show green fluorescence.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. Healthy cells will have a high red fluorescence signal, while apoptotic cells will have a high green fluorescence signal.
-
Plate Reader: Measure the fluorescence intensity at both red and green emission wavelengths using a fluorescence plate reader.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Caspase-3 Activity Assay for Apoptosis
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. This assay uses a synthetic substrate (e.g., DEVD-pNA or DEVD-AMC) that is specifically cleaved by active caspase-3, releasing a chromophore (pNA) or a fluorophore (AMC) that can be quantified.[1][37][38]
Protocol:
-
Cell Lysis: Treat cells with the mycotoxin to induce apoptosis. Harvest the cells and lyse them using a lysis buffer provided with the assay kit to release the cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of the cell lysates to normalize the caspase activity.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate to the wells. Add the caspase-3 substrate (DEVD-pNA or DEVD-AMC) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Detection:
-
Colorimetric: Measure the absorbance at 405 nm for the pNA product.
-
Fluorometric: Measure the fluorescence with excitation at ~380 nm and emission at ~460 nm for the AMC product.
-
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
Conclusion
This compound exhibits a distinct toxicological profile centered on mitochondrial dysfunction, setting it apart from other major mycotoxins that primarily interfere with protein synthesis, DNA integrity, or hormonal signaling. The comparative data presented in this guide highlights the diverse mechanisms through which mycotoxins exert their toxic effects. A thorough understanding of these mechanisms, supported by robust experimental data, is crucial for risk assessment, the development of diagnostic tools, and the exploration of potential therapeutic interventions for mycotoxin-related illnesses. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and delve deeper into the intricate world of mycotoxicology.
References
- 1. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Zearalenone, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring Respiration in Isolated Murine Brain Mitochondria: Implications for Mechanistic Stroke Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying Cellular Viability Using the Neutral Red Uptake Assay [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. Interaction of aflatoxin B1 and fumonisin B1 in HepG2 cell apoptosis [agris.fao.org]
- 14. Reduction of the ochratoxin A-induced cytotoxicity in Vero cells by aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. embopress.org [embopress.org]
- 16. HepG2 liver cells treated with fumonisin B1 in galactose suppleme...: Ingenta Connect [ingentaconnect.com]
- 17. ajconsultingcompany.com [ajconsultingcompany.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Aflatoxin B1-induced DNA adduct formation and p53 mutations in CYP450-expressing human liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cooperation Between Aflatoxin-Induced p53 Aberrations and Hepatitis B Virus in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of protein synthesis in mice by ochratoxin A and its prevention by phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Practical Strategies to Reduce Ochratoxin A in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Global protein phosphorylation dynamics during deoxynivalenol-induced ribotoxic stress response in the macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Zearalenone At Environmental Levels Can Promote ER+ Breast Cancer | Food for Breast Cancer [foodforbreastcancer.com]
- 26. Estrogen Receptor α Is Crucial in Zearalenone-Induced Invasion and Migration of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Suppressive effect of zearalenone, an estrogenic mycotoxin, on bovine neutrophil chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 30. qualitybiological.com [qualitybiological.com]
- 31. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 32. Micro-respirometry of whole cells and isolated mitochondria - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05289E [pubs.rsc.org]
- 33. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PMC [pmc.ncbi.nlm.nih.gov]
- 34. agilent.com [agilent.com]
- 35. 101.200.202.226 [101.200.202.226]
- 36. chem-agilent.com [chem-agilent.com]
- 37. mpbio.com [mpbio.com]
- 38. abcam.com [abcam.com]
A Comparative Analysis of the Cytotoxic Profiles of Emestrin and Doxorubicin
In the landscape of oncological research, the quest for potent and selective cytotoxic agents is paramount. This guide provides a comparative overview of the cytotoxic properties of emestrin, a fungal metabolite, and doxorubicin, a well-established chemotherapeutic agent. The following sections detail their cytotoxic efficacy against various cancer cell lines, delineate their mechanisms of action, and provide insights into the experimental protocols utilized for these assessments.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for this compound and doxorubicin against a range of cancer cell lines, as reported in various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
Table 1: IC50 Values of this compound Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Incubation Time | Reference |
| Huh-7 (Hepatocellular Carcinoma) | 4.89 | 24 h | [1] |
| A-549 (Lung Carcinoma) | 6.3 | Not Specified | [1] |
| L1210 (Leukemia) | Not Specified (Moderate Cytotoxicity) | Not Specified | [2] |
Table 2: IC50 Values of Doxorubicin Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Incubation Time | Reference |
| A549 (Lung Carcinoma) | 1.50 | 48 h | [3] |
| A549 (Lung Carcinoma) | > 20 | 24 h | [4] |
| A549 (Lung Carcinoma) | 0.07 mM (70 µM) | Not Specified | [5] |
| HeLa (Cervical Cancer) | 1.00 | 48 h | [3] |
| HeLa (Cervical Cancer) | 2.9 | 24 h | [4] |
| MCF-7 (Breast Cancer) | 2.5 | 24 h | [4] |
| HepG2 (Hepatocellular Carcinoma) | 12.2 | 24 h | [4] |
| Huh-7 (Hepatocellular Carcinoma) | > 20 | 24 h | [4] |
| PC3 (Prostate Cancer) | 8.00 | 48 h | [3] |
| LNCaP (Prostate Cancer) | 0.25 | 48 h | [3] |
Mechanisms of Cytotoxicity
This compound and doxorubicin exert their cytotoxic effects through distinct molecular mechanisms, leading to the induction of cell death in cancerous cells.
This compound: Induction of Apoptosis via the Mitochondrial Pathway
This compound, a macrocyclic epidithiodioxopiperazine mycotoxin, has been shown to induce apoptosis in cancer cells primarily through the mitochondrial pathway.[1] Its mechanism involves the inhibition of ATP synthesis and the uncoupling of oxidative phosphorylation, which leads to mitochondrial swelling and dysfunction.[6] This disruption of mitochondrial integrity triggers the apoptotic cascade. Furthermore, this compound has been observed to cause DNA fragmentation in HL-60 cells.[2]
Doxorubicin: A Multi-faceted Approach to Cell Killing
Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy with multiple cytotoxic mechanisms.[7][8] Its primary modes of action include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, leading to the inhibition of DNA replication and transcription.[8][]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA unwinding, which results in DNA strand breaks.[8][]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can be metabolized to a semiquinone radical, which in the presence of oxygen, generates ROS.[8] These highly reactive molecules cause oxidative damage to DNA, proteins, and lipids, contributing to cytotoxicity.[10]
Experimental Protocols
The following provides a generalized methodology for the cytotoxicity assays commonly used to determine the IC50 values of compounds like this compound and doxorubicin.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.[11]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound or doxorubicin). A control group receives medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[3][11]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are then incubated for another 2-4 hours.[11]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the log of the compound concentration.
Note: Other assays such as the WST-8 assay or crystal violet assay may also be used to determine cytotoxicity and IC50 values.[12][13] The fundamental principles of these assays involve quantifying the number of viable cells after treatment with the cytotoxic agent.
References
- 1. Induction of apoptosis by this compound from the plant endophytic fungus Emericella nidulans ATCC 38163 in Huh-7 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-type epipolythiodioxopiperazines from Aspergillus nidulans with cytotoxic activities by regulating PI3K/AKT and mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity of this compound, a new macrocyclic dithiodioxopiperazine mycotoxin, to mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 10. ashpublications.org [ashpublications.org]
- 11. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Emestrin-Induced Apoptosis: A Comparative Guide to Caspase Assays
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Emestrin, confirming its apoptotic mechanism of action is a critical step. Recent studies indicate that this compound, a natural compound derived from fungi, induces apoptosis in cancer cells through the mitochondrial (intrinsic) pathway.[1][2][3] This pathway culminates in the activation of a specific family of cysteine proteases known as caspases, which are central executioners of programmed cell death.[4]
This guide provides an objective comparison of various caspase assays to validate and quantify this compound-induced apoptosis, complete with experimental protocols and supporting data to aid in experimental design.
The Role of Caspases in this compound-Induced Apoptosis
Apoptosis is executed by a cascade of caspase activation.[5] There are two primary pathways for caspase activation: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[6][7] Since this compound is reported to act via the mitochondrial pathway, the key caspases of interest are the initiator caspase-9 and the executioner caspases, such as caspase-3 and caspase-7.[1][2][4]
The intrinsic pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria.[4] Cytochrome c then binds with Apaf-1 and procaspase-9 to form a complex called the apoptosome, which activates caspase-9.[4] Activated caspase-9, in turn, cleaves and activates downstream executioner caspases like caspase-3 and caspase-7.[4][5] These executioner caspases are responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]
Comparison of Caspase Assay Technologies
Several methods are available to detect caspase activity, each with distinct principles and advantages. The choice of assay depends on factors such as required sensitivity, sample type, throughput needs, and available equipment.
| Assay Type | Principle | Sensitivity | Throughput | Advantages | Disadvantages |
| Colorimetric | Cleavage of a caspase-specific peptide substrate linked to a chromophore (e.g., p-nitroaniline, pNA).[8][9] | Low | Medium | Simple, inexpensive, uses standard absorbance plate readers.[9] | Less sensitive, potential for compound interference.[10] |
| Fluorometric | Cleavage of a peptide substrate conjugated to a fluorophore (e.g., AMC, AFC), releasing a fluorescent signal.[8] | Medium-High | High | More sensitive (10-100x) than colorimetric assays.[10] | Requires a fluorescence plate reader, potential for quenching. |
| Luminescent | Caspase cleavage of a proluminescent substrate (e.g., aminoluciferin), which is then converted by luciferase to produce light.[11][12] | Very High | High | Most sensitive method, wide dynamic range, ideal for HTS.[12][13] | More expensive, requires a luminometer. |
| Flow Cytometry | Uses cell-permeable, fluorescently labeled inhibitors of caspases (FLICA) to detect active caspases in individual cells.[14] | High (per cell) | Low-Medium | Provides single-cell data, allows for multiparametric analysis with other markers (e.g., viability dyes).[10][14] | Requires a flow cytometer, adherent cells need detachment which can induce stress.[10] |
Comparison of Assays for Key Caspases
To confirm the intrinsic pathway, assays for caspase-9 (initiator) and caspase-3/7 (executioner) are most relevant. Caspase-8 assays can be used as a control to rule out significant involvement of the extrinsic pathway.
| Target Caspase | Pathway | Specific Substrate Sequence | Common Assay Formats |
| Caspase-3/7 | Executioner | DEVD (Asp-Glu-Val-Asp)[8][11] | Colorimetric (DEVD-pNA), Fluorometric (DEVD-AMC), Luminescent (Caspase-Glo® 3/7)[8][11] |
| Caspase-8 | Initiator (Extrinsic) | IETD (Ile-Glu-Thr-Asp)[15] | Colorimetric (IETD-pNA), Luminescent (Caspase-Glo® 8)[16] |
| Caspase-9 | Initiator (Intrinsic) | LEHD (Leu-Glu-His-Asp)[17][18] | Colorimetric (LEHD-pNA), Luminescent (Caspase-Glo® 9)[17][18] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for common caspase assays. Researchers should always refer to the specific manufacturer's instructions for the kit they are using.
Protocol 1: Colorimetric Caspase-3 Activity Assay
This protocol is based on the spectrophotometric detection of the chromophore p-nitroaniline (pNA) after its cleavage from the labeled substrate DEVD-pNA.[9]
-
Induce Apoptosis: Seed cells (e.g., 1-5 x 10⁶ cells) in appropriate culture vessels. Treat cells with the desired concentration of this compound for a predetermined time. Include an untreated control culture.[9]
-
Cell Lysis:
-
For suspension cells, pellet by centrifugation. For adherent cells, scrape and pellet.[9]
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[9]
-
Incubate on ice for 10 minutes.[9]
-
Centrifuge at 10,000 x g for 1 minute at 4°C.[9]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.[9]
-
-
Protein Quantification: Determine the protein concentration of the lysate. Dilute the lysate to a concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each assay.[9]
-
Assay Reaction:
-
Incubation & Measurement:
-
Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance values from the this compound-treated samples to the untreated control.
Protocol 2: Luminescent Caspase-9 Activity Assay (e.g., Caspase-Glo® 9)
This homogeneous "add-mix-measure" assay measures caspase-9 activity and is designed for multiwell plates, making it ideal for high-throughput screening.[17][19]
-
Induce Apoptosis: Seed cells in a white-walled 96-well plate suitable for luminescence readings. Treat cells with this compound and include appropriate controls (e.g., untreated cells, vehicle control, and a no-cell media blank).[17]
-
Reagent Preparation: Reconstitute the Caspase-Glo® 9 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[17]
-
Assay Reaction:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add Caspase-Glo® 9 Reagent to each well in a volume equal to the sample volume (e.g., add 100 µL of reagent to 100 µL of media containing cells).[17]
-
-
Incubation & Measurement:
-
Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.[17]
-
Incubate at room temperature for 30 minutes to 1 hour, protected from light. This incubation period allows for cell lysis and the caspase reaction to generate a stable luminescent signal.[17]
-
Measure the luminescence of each sample using a plate-reading luminometer.[17]
-
-
Data Analysis: Subtract the value from the "no-cell" blank from all experimental readings. Determine caspase-9 activity by comparing the signal from treated versus untreated cells.
Alternative and Complementary Assays
To robustly confirm apoptosis, it is highly recommended to use a multi-parametric approach.[12][20] Caspase activation is a key event, but other markers can provide a more complete picture of the cell death process.[21]
| Assay | Marker Detected | Stage | Principle |
| Annexin V Staining | Phosphatidylserine (PS) externalization[22] | Early | Annexin V, a protein with high affinity for PS, is fluorescently labeled and detected, typically by flow cytometry or fluorescence microscopy.[22][23] |
| TUNEL Assay | DNA Fragmentation | Late | The enzyme terminal deoxynucleotidyl transferase (TdT) incorporates labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[24] |
| Mitochondrial Membrane Potential (MMP) | Loss of ΔΨm | Early | Cell-permeable cationic dyes (e.g., TMRE, Rhodamine 123) accumulate in healthy mitochondria. A decrease in fluorescence indicates MMP disruption.[21][24] |
| PARP Cleavage | Cleavage of Poly (ADP-ribose) polymerase | Mid-Late | PARP is a substrate for active caspase-3. Its cleavage can be detected by Western blotting using an antibody specific to the cleaved fragment.[12][25] |
By selecting the appropriate caspase assay and complementing it with other methods, researchers can effectively confirm, quantify, and delineate the specific apoptotic pathways activated by this compound, paving the way for further pre-clinical development.
References
- 1. Induction of apoptosis by this compound from the plant endophytic fungus Emericella nidulans ATCC 38163 in Huh-7 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound-type epipolythiodioxopiperazines from Aspergillus nidulans with cytotoxic activities by regulating PI3K/AKT and mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. abcam.com [abcam.com]
- 10. biocompare.com [biocompare.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
- 13. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. file.elabscience.com [file.elabscience.com]
- 16. Caspase-Glo® 8 Assay Protocol [promega.com]
- 17. promega.com [promega.com]
- 18. abcam.com [abcam.com]
- 19. Caspase-Glo® 9 Assay Protocol [worldwide.promega.com]
- 20. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 21. blog.cellsignal.com [blog.cellsignal.com]
- 22. biocompare.com [biocompare.com]
- 23. researchgate.net [researchgate.net]
- 24. bmglabtech.com [bmglabtech.com]
- 25. biocompare.com [biocompare.com]
Choosing the Right Tool: A Comparative Guide to HPLC and Mass Spectrometry for Emestrin Purity Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of a compound like Emestrin is paramount for accurate biological assessment and potential therapeutic development. This guide provides a comprehensive comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), for the purity analysis of this compound, a complex mycotoxin with potential as a chemokine receptor antagonist and cytotoxic agent.
This document will delve into the principles of each technique, present hypothetical comparative data, and provide detailed experimental protocols to aid in the selection and implementation of the most suitable method for your research needs.
At a Glance: HPLC vs. Mass Spectrometry for this compound Purity
| Feature | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Primary Function | Separation and quantification of components in a mixture. | Identification and structural characterization of molecules based on mass-to-charge ratio. |
| Purity Determination | Based on the relative area of the main peak in the chromatogram. | Can identify and quantify impurities, even those co-eluting with the main peak. |
| Sensitivity | High, but can be limited for trace impurities. | Very high, capable of detecting trace-level impurities.[1] |
| Specificity | Relies on retention time, which can be ambiguous for isomers or structurally similar impurities. | Highly specific, provides molecular weight information for precise identification. |
| Structural Information | Limited; provides no direct structural information. | Provides detailed structural information through fragmentation analysis (MS/MS).[1] |
| Typical Use Case | Routine quality control, quantification of known impurities. | Impurity identification, characterization of unknown impurities, and confirmation of identity. |
In-Depth Comparison
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is widely used for the purity assessment of pharmaceuticals and other chemical compounds.[2][3] It excels at separating this compound from its impurities based on their differential interactions with a stationary phase and a mobile phase. The resulting chromatogram provides a quantitative measure of purity by comparing the peak area of this compound to the total area of all detected peaks.[4]
Mass Spectrometry (MS), on the other hand, is an analytical technique that measures the mass-to-charge ratio of ions.[5] For purity analysis, MS can be used as a standalone detector or, more powerfully, coupled with a separation technique like HPLC (LC-MS).[6][7] This hyphenated technique combines the separation power of HPLC with the high specificity and sensitivity of MS, enabling the identification and quantification of impurities, even those present at trace levels or co-eluting with the main this compound peak.[1]
Experimental Protocols
HPLC Method for this compound Purity Analysis
This protocol outlines a general reversed-phase HPLC (RP-HPLC) method suitable for the purity analysis of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.[8]
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm.
3. Data Analysis:
-
Purity is calculated as the percentage of the area of the main this compound peak relative to the total area of all peaks in the chromatogram.
LC-MS Method for this compound Impurity Identification
This protocol describes a liquid chromatography-mass spectrometry (LC-MS) method for the identification and characterization of impurities in an this compound sample.
1. Sample Preparation:
-
Follow the same sample preparation procedure as for the HPLC method.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatography: Utilize the same HPLC conditions as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Mass Range: m/z 100-1000.
-
Data Acquisition: Full scan mode for impurity detection and tandem MS (MS/MS) mode for structural elucidation of detected impurities.
3. Data Analysis:
-
Extract ion chromatograms for the expected molecular weight of this compound (C27H22N2O10S2, MW: 598.6 g/mol ) and any other detected masses.[9]
-
Analyze the mass spectra of impurity peaks to determine their molecular weights.
-
Perform MS/MS fragmentation analysis on impurity ions to obtain structural information and facilitate their identification.
Visualizing the Workflow and Biological Context
To better illustrate the analytical process and the biological relevance of this compound, the following diagrams are provided.
Caption: Experimental workflow for this compound purity analysis.
Recent studies have shown that this compound and its analogs can induce cytotoxicity by regulating the PI3K/AKT signaling pathway and mitochondrial apoptotic mechanisms.[10] Understanding this pathway is crucial for interpreting the biological activity of this compound and the potential impact of any impurities.
Caption: Simplified PI3K/AKT and mitochondrial apoptosis pathway affected by this compound.
Conclusion
Both HPLC and Mass Spectrometry are indispensable tools for the purity analysis of this compound. The choice between them depends on the specific requirements of the analysis. For routine quality control and quantification of a known purity profile, HPLC with UV detection is a robust and reliable method. However, for the definitive identification of unknown impurities, characterization of the complete impurity profile, and in-depth structural elucidation, the hyphenated technique of LC-MS is superior. In a comprehensive drug development program, both techniques are often used synergistically to ensure the highest quality and safety of the compound.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. moravek.com [moravek.com]
- 3. biomedres.us [biomedres.us]
- 4. resolvemass.ca [resolvemass.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 7. veeprho.com [veeprho.com]
- 8. bioaustralis.com [bioaustralis.com]
- 9. This compound | C27H22N2O10S2 | CID 11758256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound-type epipolythiodioxopiperazines from Aspergillus nidulans with cytotoxic activities by regulating PI3K/AKT and mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Emestrin and Emestrin B
This guide provides a detailed comparison of the biological activities of Emestrin and its analogue, this compound B, with a focus on their efficacy in preclinical models. The information is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound and this compound B are mycotoxins belonging to the epipolythiodioxopiperazine class of natural products. While both compounds exhibit significant biological activity, their efficacy profiles differ, particularly concerning their effects on mitochondrial function. This compound has been identified as an antagonist of the C-C chemokine receptor 2 (CCR2), suggesting its potential as a therapeutic agent for inflammatory and autoimmune diseases. However, it also demonstrates notable toxicity related to the impairment of mitochondrial respiration. This compound B, a structural analogue with a trithio bridge instead of a dithio bridge, also uncouples oxidative phosphorylation but appears to lack the inhibitory effect on state 3 respiration observed with this compound, indicating a potentially more favorable safety profile. This guide summarizes the available experimental data to facilitate a direct comparison of their efficacy.
Data Presentation
The following tables summarize the available quantitative data for this compound and this compound B from preclinical studies.
Table 1: Comparative Effects on Mitochondrial Respiration
| Parameter | This compound | This compound B | Reference |
| Effect on Oxidative Phosphorylation | Uncoupling | Uncoupling | [1] |
| Effect on State 3 Respiration | Depressive | No Depressive Effect | [1] |
Table 2: Comparative Cytotoxicity (IC50 Values)
| Cell Line | This compound | This compound B | Reference |
| HL-60 (Human Promyelocytic Leukemia) | 0.1 µg/mL (Induces Apoptosis) | Not Reported | [2] |
| T47D (Human Breast Cancer) | Not Reported | 0.16 µg/mL | [3] |
| HeLa (Human Cervical Cancer) | Not Reported | 1.56 µg/mL | [3] |
| WiDr (Human Colon Cancer) | Not Reported | 1.02 µg/mL | [3] |
Table 3: Chemokine Receptor Antagonism
| Target | This compound (IC50) | This compound B | Reference |
| CCR2 | 5.4 µM | Not Reported | [2] |
Signaling Pathways
This compound-type compounds are known to exert their cytotoxic effects through the induction of apoptosis, which is potentially mediated by the PI3K/AKT signaling pathway and the mitochondrial apoptotic pathway.[4]
Figure 1: Potential mechanism of action of this compound-type compounds on the PI3K/AKT signaling pathway.
Experimental Protocols
Mitochondrial Respiration Assay
The following is a generalized protocol for assessing the effects of this compound and this compound B on mitochondrial respiration, based on standard methodologies.
1. Isolation of Mitochondria:
-
Euthanize a rat via cervical dislocation and immediately excise the liver.
-
Mince the liver tissue in ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).
-
Homogenize the tissue using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes) to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend in a minimal volume of the same buffer.
-
Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).
2. Oxygen Consumption Measurement:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).
-
Add a defined amount of mitochondrial protein (e.g., 0.5 mg/mL) to the respiration medium (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 1 mg/mL fatty acid-free BSA, pH 7.2) in the respirometer chamber.
-
Add a substrate for complex I (e.g., glutamate and malate) or complex II (e.g., succinate in the presence of rotenone) to initiate basal respiration (State 2).
-
Add ADP to stimulate ATP synthesis and measure State 3 respiration.
-
Add oligomycin to inhibit ATP synthase and measure State 4o respiration (leak respiration).
-
Finally, add an uncoupling agent (e.g., FCCP) to measure the maximal capacity of the electron transport system.
-
Introduce this compound or this compound B at various concentrations to the chamber to observe their effects on the different respiratory states.
Figure 2: A generalized workflow for assessing the impact of test compounds on mitochondrial respiration.
References
- 1. Toxicity of this compound, a new macrocyclic dithiodioxopiperazine mycotoxin, to mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-type epipolythiodioxopiperazines from Aspergillus nidulans with cytotoxic activities by regulating PI3K/AKT and mitochondrial apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Emestrin's Selectivity Profile: A Focus on CCR2 with Limited Cross-Reactivity Data
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative overview of Emestrin, a fungal metabolite identified as a potent antagonist of the C-C chemokine receptor 2 (CCR2). While its activity at CCR2 is well-documented, a comprehensive analysis of its cross-reactivity with other chemokine receptors remains notably absent in publicly available literature.
This compound, a mycotoxin originally isolated from Emericella striata, has been characterized as an antagonist of CCR2, a key receptor in inflammatory responses.[1][2] It has been shown to inhibit the binding of the primary CCR2 ligand, monocyte chemoattractant protein-1 (MCP-1), with a reported half-maximal inhibitory concentration (IC50) of 5.4 μM in a radioligand binding assay.[2] This antagonistic activity at the CCR2 receptor has led to suggestions of its potential in treating autoimmune disorders such as rheumatoid arthritis, atherosclerosis, and multiple sclerosis.[3]
However, a critical aspect of drug development is the selectivity of a compound for its intended target over other related receptors. In the case of this compound, extensive searches of the scientific literature, including the original publication identifying its CCR2 antagonist activity, did not yield any data from selectivity panels or cross-reactivity studies against other chemokine receptors (e.g., CCR1, CCR3, CCR4, CCR5, CXCR4, etc.). The primary research focused exclusively on its interaction with CCR2.[1][2]
This lack of data is a significant gap in our understanding of this compound's pharmacological profile. The chemokine receptor family is large and shares structural similarities, making off-target effects a common concern for chemokine receptor modulators. Without comprehensive selectivity data, the potential for this compound to interact with other chemokine receptors, leading to unforeseen biological effects, remains unknown.
Comparative Analysis: this compound's Known Activity
To provide a clear picture of the current knowledge, the following table summarizes the available quantitative data for this compound's activity at its primary target, CCR2.
| Compound | Target Receptor | Assay Type | Ligand | Cell Line | IC50 (µM) |
| This compound | CCR2 | Radioligand Binding | [125I]MCP-1 | Human Monocytes | 5.4[2] |
Experimental Protocols
The following section details the methodology used in the key experiment that identified this compound as a CCR2 antagonist, as described in the primary literature.
Radioligand Binding Assay for CCR2
This protocol is based on the methodology described by Herath et al. (2005) for determining the inhibitory activity of compounds against the CCR2 receptor.[1][2]
Objective: To measure the ability of a test compound (this compound) to inhibit the binding of a radiolabeled ligand ([125I]MCP-1) to the CCR2 receptor expressed on cell membranes.
Materials:
-
Receptor Source: Membranes prepared from human monocytes, which endogenously express the CCR2 receptor.
-
Radioligand: [125I]-labeled Monocyte Chemoattractant Protein-1 ([125I]MCP-1).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) containing salts (e.g., MgCl2) and protein (e.g., BSA) to maintain physiological conditions and reduce non-specific binding.
-
Filtration Apparatus: A cell harvester to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound ligand.
Workflow:
Figure 1: Workflow for the CCR2 Radioligand Binding Assay.
Procedure:
-
Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of [125I]MCP-1 and varying concentrations of this compound. Control wells containing no this compound (total binding) and wells with a high concentration of a known CCR2 antagonist (non-specific binding) are also included.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter using a cell harvester. The cell membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Measurement: The radioactivity on each filter is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition by this compound at each concentration is determined, and the data are plotted to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [125I]MCP-1 to CCR2.
Signaling Pathways and Potential for Off-Target Effects
The binding of a ligand to a chemokine receptor initiates a cascade of intracellular signaling events, primarily through G-protein coupling. The lack of cross-reactivity data for this compound means its potential to interfere with the signaling of other chemokine receptors is unknown.
Figure 2: this compound's Known and Potential Signaling Interactions.
Conclusion
This compound is a known antagonist of the CCR2 receptor, a target of significant interest for inflammatory diseases. However, the absence of publicly available data on its cross-reactivity with other chemokine receptors is a critical limitation for its further development and use as a research tool. For the scientific community to fully evaluate the potential of this compound, comprehensive selectivity profiling is essential. This would involve testing this compound against a broad panel of chemokine receptors in standardized binding and functional assays. Such studies would provide a clearer understanding of its specificity and potential for off-target effects, which is crucial for both basic research applications and any future therapeutic considerations.
References
head-to-head comparison of Emestrin with known ATP synthesis inhibitors
A Head-to-Head Comparison of Emestrin with Known ATP Synthesis Inhibitors
Introduction
Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its synthesis is a critical process for cellular function and viability. The majority of ATP is produced through oxidative phosphorylation in the mitochondria, a process carried out by the electron transport chain (ETC) and ATP synthase. Due to their central role in energy metabolism, the components of oxidative phosphorylation are key targets for a variety of inhibitory compounds. This guide provides a head-to-head comparison of this compound, a mycotoxin with known effects on mitochondrial function, with other well-characterized inhibitors of ATP synthesis. The inhibitors covered include those that directly target the ATP synthase enzyme, such as Oligomycin and Aurovertin, as well as compounds that inhibit the ETC, namely Rotenone and Antimycin A, thereby indirectly halting ATP production. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, inhibitory profiles, and the experimental protocols used for their characterization.
Mechanism of Action of ATP Synthesis Inhibitors
The production of ATP in the mitochondria is a tightly coupled process. The ETC establishes a proton gradient across the inner mitochondrial membrane, and the flow of protons back into the mitochondrial matrix through ATP synthase drives the synthesis of ATP.[1] Inhibitors can disrupt this process at various points, leading to a depletion of cellular ATP.
Direct Inhibitors of ATP Synthase:
-
This compound: This mycotoxin has been shown to inhibit ATP synthesis in isolated rat liver mitochondria. It leads to an uncoupling of oxidative phosphorylation and a depression of respiration.[2]
-
Oligomycin: This antibiotic is a potent inhibitor of ATP synthase. It binds to the F0 subunit of the enzyme, blocking the proton channel and thereby preventing the influx of protons required for ATP synthesis.[3][4][5]
-
Aurovertin: This antibiotic targets the F1 catalytic subunit of ATP synthase, specifically the β subunit, inhibiting the conformational changes necessary for ATP production.[1][4][6]
Indirect Inhibitors of ATP Synthesis (ETC Inhibitors):
-
Rotenone: This pesticide and insecticide inhibits the transfer of electrons from Complex I to ubiquinone in the ETC. This blockage halts the pumping of protons by Complex I and reduces the overall proton gradient.[7][8]
-
Antimycin A: This antibiotic blocks the transfer of electrons in Complex III, preventing the oxidation of ubiquinol. This inhibition stops the proton pumping activity of Complex III and disrupts the electron flow to Complex IV.[7][8]
Below is a diagram illustrating the sites of action for these inhibitors within the oxidative phosphorylation pathway.
Caption: Sites of action for various ATP synthesis inhibitors.
Comparative Inhibitory Data
The efficacy of ATP synthesis inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of ATP synthesis by 50%. The following table summarizes the available data for this compound and the selected known inhibitors.
| Inhibitor | Target | IC50 | Organism/System | Reference |
| This compound | ATP Synthase / Mitochondrial Respiration | Not specified | Rat Liver Mitochondria | [2] |
| Oligomycin | ATP Synthase (F0 subunit) | ~1 µM | Bovine Heart Mitochondria | [9] |
| Aurovertin | ATP Synthase (F1 subunit) | Not specified | Bovine F1-ATPase | [6] |
| Rotenone | ETC Complex I | 10-20 nM | Rat Brain Mitochondria | [10] |
| Antimycin A | ETC Complex III | ~1 nM | Bovine Heart Mitochondria | [10] |
Effects on Mitochondrial Respiration
The inhibition of ATP synthesis has distinct effects on mitochondrial oxygen consumption, which can be measured using high-resolution respirometry. The typical response to the sequential addition of these inhibitors is a key diagnostic tool for studying mitochondrial function.
| Inhibitor | Effect on Basal Respiration | Effect on ATP-linked Respiration | Effect on Maximal Respiration |
| This compound | Depression of respiration | Inhibition | Uncoupling effect |
| Oligomycin | Decrease | Complete inhibition | No effect |
| Aurovertin | Decrease | Complete inhibition | No effect |
| Rotenone | Decrease | Decrease | Decrease |
| Antimycin A | Decrease | Decrease | Decrease |
Experimental Protocols
1. Measurement of Mitochondrial Respiration using High-Resolution Respirometry
This protocol is adapted from established methods for assessing mitochondrial function in isolated mitochondria or permeabilized cells.[11][12]
-
Objective: To measure the oxygen consumption rate (OCR) in response to various substrates and inhibitors.
-
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
-
Isolated mitochondria or permeabilized cells
-
Respiration medium (e.g., MiR05)[11]
-
Substrates: Pyruvate, Malate, Glutamate, Succinate, ADP
-
Inhibitors: Oligomycin, FCCP (uncoupler), Rotenone, Antimycin A
-
-
Procedure:
-
Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.
-
Add isolated mitochondria or permeabilized cells to the respirometer chambers containing respiration medium.
-
Measure basal respiration (State 2) with the addition of substrates like pyruvate and malate.
-
Induce ATP synthesis-linked respiration (State 3) by adding a saturating concentration of ADP.
-
Inhibit ATP synthase to measure proton leak (State 4o) by adding Oligomycin.
-
Determine the maximal capacity of the electron transport chain by adding a chemical uncoupler, such as FCCP.
-
Inhibit Complex I with Rotenone to assess succinate-driven respiration.
-
Finally, add Antimycin A to inhibit Complex III and measure residual oxygen consumption, which is considered non-mitochondrial.
-
-
Data Analysis: The oxygen consumption rates at each stage are calculated and normalized to the amount of protein or number of cells.
Caption: Workflow for mitochondrial respiration analysis.
2. ATP Synthesis Assay
This protocol utilizes a bioluminescence-based assay to quantify ATP levels.[13]
-
Objective: To measure the rate of ATP synthesis in isolated mitochondria or cells following treatment with inhibitors.
-
Materials:
-
Luminometer
-
ATP assay kit (e.g., luciferase/luciferin-based)
-
Isolated mitochondria or cultured cells
-
Substrates for ATP synthesis (e.g., ADP, phosphate, and respiratory substrates)
-
Test inhibitors (this compound, Oligomycin, etc.)
-
-
Procedure:
-
Prepare a reaction buffer containing substrates for ATP synthesis.
-
Aliquot the reaction buffer into a 96-well plate.
-
Add the test inhibitors at various concentrations to the wells.
-
Initiate the reaction by adding isolated mitochondria or cell lysate.
-
Incubate for a defined period at a controlled temperature.
-
Stop the reaction and add the ATP detection reagent from the kit.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Construct a standard curve using known ATP concentrations. Calculate the ATP concentration in each sample and determine the IC50 values for each inhibitor.
Caption: Workflow for the ATP synthesis assay.
Conclusion
This compound presents a unique profile as an ATP synthesis inhibitor, demonstrating both inhibitory and uncoupling effects on mitochondrial respiration.[2] In comparison, Oligomycin and Aurovertin act as more specific inhibitors of the ATP synthase complex, while Rotenone and Antimycin A target the electron transport chain. The choice of inhibitor for experimental studies will depend on the specific research question. For instance, Oligomycin is ideal for dissecting ATP synthase-dependent processes, whereas ETC inhibitors are useful for studying the roles of specific respiratory complexes. The detailed protocols provided in this guide offer a standardized approach for the comparative analysis of these and other potential modulators of mitochondrial bioenergetics. Further quantitative studies on this compound are warranted to determine its precise IC50 and to fully elucidate its mechanism of action in comparison to other well-established inhibitors.
References
- 1. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of this compound, a new macrocyclic dithiodioxopiperazine mycotoxin, to mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are ATP synthase inhibitors and how do they work? [synapse.patsnap.com]
- 5. ATP Synthase Inhibitor - Creative Biolabs [creative-biolabs.com]
- 6. portlandpress.com [portlandpress.com]
- 7. youtube.com [youtube.com]
- 8. The effect of mitochondrial inhibitors on membrane currents in isolated neonatal rat carotid body type I cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of mitochondrial respiration [bio-protocol.org]
- 13. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
Emestrin's Antimicrobial Activity: A Comparative Analysis Against Standard Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential antimicrobial activity of Emestrin against key standard microbial strains. Due to a lack of publicly available quantitative data on this compound's direct antimicrobial efficacy, this document presents a framework for such a comparison, including established experimental protocols and illustrative data. The provided data for standard antimicrobial agents is based on existing literature, while the data for this compound is hypothetical and serves as a template for future validation studies.
Data Presentation: Antimicrobial Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial efficacy, for standard antimicrobial agents and a hypothetical profile for this compound against common pathogenic microbes.
Table 1: Minimum Inhibitory Concentration (MIC) of Standard Antimicrobial Agents
| Antimicrobial Agent | Target Organism | Standard Strain | MIC (µg/mL) |
| Ampicillin | Staphylococcus aureus | ATCC 25923 | 0.25 - 2 |
| Ciprofloxacin | Staphylococcus aureus | ATCC 25923 | 0.25 - 1 |
| Vancomycin | Staphylococcus aureus | ATCC 25923 | 0.5 - 2 |
| Ciprofloxacin | Escherichia coli | ATCC 25922 | 0.004 - 0.015 |
| Gentamicin | Escherichia coli | ATCC 25922 | 0.25 - 1 |
| Ampicillin | Escherichia coli | ATCC 25922 | 2 - 8 |
| Fluconazole | Candida albicans | ATCC 90028 | 0.25 - 2 |
| Amphotericin B | Candida albicans | ATCC 90028 | 0.125 - 1 |
Note: The MIC values presented for standard agents are a range compiled from various literature sources and can vary based on specific experimental conditions.
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound
| Antimicrobial Agent | Target Organism | Standard Strain | Hypothetical MIC (µg/mL) |
| This compound | Staphylococcus aureus | ATCC 25923 | [Data Not Available - Illustrative: 1 - 8] |
| This compound | Escherichia coli | ATCC 25922 | [Data Not Available - Illustrative: > 64] |
| This compound | Candida albicans | ATCC 90028 | [Data Not Available - Illustrative: 0.5 - 4] |
Disclaimer: The MIC values for this compound are purely illustrative and intended to provide a framework for future experimental validation. Currently, there is no peer-reviewed data available to substantiate these figures.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial activity of a compound like this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Test compound (e.g., this compound)
-
Standard microbial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for yeast
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeast.
-
Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Test compound (e.g., this compound)
-
Sterile filter paper disks (6 mm diameter)
-
Standard microbial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Incubator
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.
-
Plate Inoculation: Uniformly streak the surface of an MHA plate with a sterile swab dipped in the standardized inoculum.
-
Disk Application: Aseptically apply a filter paper disk impregnated with a known concentration of the test compound onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The size of the zone is indicative of the antimicrobial activity.
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway for this compound's antimicrobial action.
Caption: Experimental workflow for MIC determination.
Assessing the Specificity of Emestrin's Immunomodulatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of Emestrin with three other well-established immunomodulatory agents: Fingolimod, Dexamethasone, and Methotrexate. The information is compiled from publicly available research data to assist in assessing the specificity of this compound's actions.
Executive Summary
This compound, a macrocyclic mycotoxin, exerts its primary immunomodulatory effect as a potent antagonist of the C-C chemokine receptor type 2 (CCR2). This action specifically inhibits the binding of monocyte chemoattractant protein-1 (MCP-1), a key mediator of monocyte and macrophage chemotaxis. While direct experimental data on this compound's broad immunomodulatory profile is limited, its effects can be largely inferred from studies on other small molecule CCR2 antagonists. This guide compares the known and inferred effects of this compound on various immune cell populations and cytokine production against those of Fingolimod, a sphingosine-1-phosphate receptor modulator; Dexamethasone, a potent corticosteroid; and Methotrexate, a dihydrofolate reductase inhibitor.
Comparative Analysis of Immunomodulatory Effects
The following tables summarize the known and inferred in vitro effects of this compound and the comparator drugs on major immune cell populations and cytokine production. It is important to note that the effects of this compound are largely extrapolated from studies on other CCR2 antagonists and should be interpreted with caution.
Table 1: Effect on Immune Cell Subsets
| Immune Cell Subset | This compound (inferred from CCR2 antagonists) | Fingolimod | Dexamethasone | Methotrexate |
| T-Cells (Overall) | Reduced migration of CCR2+ T-cells (Th1 and some CD8+ T-cells).[1] Potential for reduced pro-inflammatory cytokine production.[1] | Significant reduction in circulating naïve and central memory CD4+ and CD8+ T-cells.[2][3][4][5] | Inhibition of T-cell proliferation and induction of apoptosis. | Inhibition of T-cell proliferation.[6][7] |
| Helper T-Cells (Th1) | Inhibition of migration. Reduced IFN-γ production.[1] | Reduction in circulating Th1 cells. | Suppression of Th1 cytokine production (IFN-γ, TNF-α).[8] | Inhibition of Th1 differentiation and cytokine production. |
| Helper T-Cells (Th17) | Reduced IL-17 production.[1] | Reduction in circulating Th17 cells. | Suppression of IL-17 production.[9] | Inhibition of Th17 differentiation. |
| Regulatory T-Cells (Tregs) | May promote differentiation.[1] | Relative preservation or increase in proportion in circulation. | Variable effects reported. | May increase Treg numbers and function. |
| B-Cells | CCR2 is expressed on B-cells, suggesting a potential for altered migration and function.[10] | Significant reduction in circulating naïve and memory B-cells.[2][5] | Decreased immunoglobulin production.[11] | Limited direct effect on B-cell proliferation. |
| Natural Killer (NK) Cells | CCR2 is expressed on a subset of NK cells, suggesting a role in migration.[12][13] Effects on cytotoxicity are not well-defined. | Moderately affected, with relative preservation in circulation compared to T and B cells.[2] | Suppression of IFN-γ production. | Limited direct effect. |
| Monocytes/Macrophages | Primary target. Inhibition of migration and recruitment.[14][15] Polarization towards a pro-inflammatory M1 phenotype has been reported in some contexts.[14] | No significant direct effect on circulating numbers. | Inhibition of pro-inflammatory cytokine production (IL-1, IL-6, TNF-α). | Inhibition of monocyte-derived cytokine production.[16] |
Table 2: Effect on Cytokine Production by PBMCs (in vitro)
| Cytokine | This compound (inferred from CCR2 antagonists) | Fingolimod | Dexamethasone | Methotrexate |
| TNF-α | Reduced production by monocytes/macrophages. Potential reduction from T-cells.[1] | Reduced production by T-cells. | Dose-dependent inhibition.[8][9][17][18] | Inhibition of T-cell-induced production.[16] |
| IFN-γ | Reduced production by Th1 cells.[1] | Reduced production by T-cells. | Dose-dependent inhibition.[8][17] | Inhibition of T-cell-induced production.[16] |
| IL-1β | Reduced production by monocytes/macrophages. | No significant direct effect. | Dose-dependent inhibition.[17][18] | Limited effect on monocyte-induced production.[16] |
| IL-6 | Reduced production by monocytes/macrophages. | Reduced production by T-cells. | Dose-dependent inhibition.[8][17][18] | Limited effect on monocyte-induced production.[16] |
| IL-10 | Potential for reduction.[1] | May be relatively preserved or increased. | Inhibition of production.[8] | Inhibition of T-cell-induced production.[16] |
| IL-17 | Reduced production by Th17 cells.[1] | Reduced production by Th17 cells. | Suppression of production.[9] | Inhibition of production. |
| MCP-1 (CCL2) | Directly antagonized. | No direct effect. | Inhibition of production.[19] | No direct effect. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for assessing immunomodulatory effects.
Caption: this compound antagonizes the CCR2 receptor, blocking CCL2-mediated signaling.
Caption: Workflow for in vitro assessment of immunomodulatory drugs.
Experimental Protocols
Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry
This protocol allows for the quantification of different immune cell subsets.[20][21][22]
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56)
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Counting and Resuspension: Count the isolated PBMCs and resuspend them in FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Antibody Staining: a. Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes. b. Add the predetermined optimal concentration of each fluorochrome-conjugated antibody to the respective tubes. c. Incubate for 30 minutes at 4°C in the dark.
-
Washing: a. Add 2 mL of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes. b. Decant the supernatant. c. Repeat the wash step twice.
-
Cell Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate flow cytometry software to gate on specific cell populations based on their surface marker expression.
Cytokine Profiling using Cytometric Bead Array (CBA)
This protocol enables the simultaneous measurement of multiple cytokines in cell culture supernatants.[7][23][24]
Materials:
-
Cytometric Bead Array (CBA) kit for human cytokines (e.g., Th1/Th2/Th17 panel)
-
Cell culture supernatants
-
Wash Buffer
-
Assay Diluent
-
Flow cytometer
Procedure:
-
Standard Curve Preparation: a. Reconstitute the lyophilized cytokine standards provided in the kit with Assay Diluent. b. Perform serial dilutions of the top standard to generate a standard curve.
-
Sample Preparation: Centrifuge cell culture supernatants to remove any cellular debris. Dilute samples if necessary.
-
Assay Procedure: a. Mix the different capture bead populations from the kit. b. Add 50 µL of the mixed capture beads to each assay tube. c. Add 50 µL of the standard dilutions or samples to the corresponding tubes. d. Add 50 µL of the PE-conjugated detection antibody to all tubes. e. Incubate for 2-3 hours at room temperature in the dark.
-
Washing: a. Add 1 mL of Wash Buffer to each tube and centrifuge at 200 x g for 5 minutes. b. Carefully decant the supernatant.
-
Bead Resuspension: Resuspend the bead pellet in 300 µL of Wash Buffer.
-
Data Acquisition: Acquire the samples on a flow cytometer.
-
Data Analysis: Use the CBA software to analyze the data and determine the concentration of each cytokine in the samples by interpolating from the standard curve.
Conclusion
This compound's primary and most specific immunomodulatory effect appears to be the antagonism of the CCR2 receptor, leading to the inhibition of monocyte and macrophage migration. This targeted action contrasts with the broader immunosuppressive effects of agents like Dexamethasone and Fingolimod, which impact a wider range of lymphocyte populations. Methotrexate also exhibits a more targeted effect on T-cell proliferation but through a different mechanism.
The specificity of this compound for the CCR2 pathway suggests its potential for therapeutic applications where modulation of monocyte/macrophage-driven inflammation is desired, potentially with fewer off-target effects on other immune cell populations compared to broader immunosuppressants. However, further direct experimental validation of this compound's effects on a comprehensive panel of immune cells and cytokines is necessary to fully elucidate its immunomodulatory profile and confirm its specificity. The experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
- 1. Targeting the CCL2/CCR2 Axis in Cancer Immunotherapy: One Stone, Three Birds? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment effects of fingolimod in multiple sclerosis: Selective changes in peripheral blood lymphocyte subsets | PLOS One [journals.plos.org]
- 3. Immune cell subset profiling in multiple sclerosis after fingolimod initiation and continued treatment: The FLUENT study [escholarship.org]
- 4. Influence of fingolimod on basic lymphocyte subsets frequencies in the peripheral blood of multiple sclerosis patients – preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Fingolimod on Lymphocyte Subsets in Patients With Relapsing Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. zhuangzhibio.com [zhuangzhibio.com]
- 8. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Immunosuppressive Drugs on the Metabolism of T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of human NK-cell cytokine and chemokine production by target cell recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CCR2 Defines a Distinct Population of NK Cells and Mediates Their Migration during Influenza Virus Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor-infiltrating CCR2+ inflammatory monocytes counteract specific immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Dexamethasone attenuates interferon-related cytokine hyperresponsiveness in COVID-19 patients [frontiersin.org]
- 18. biorxiv.org [biorxiv.org]
- 19. bio-rad.com [bio-rad.com]
- 20. A user's guide to multicolor flow cytometry panels for comprehensive immune profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tcd.ie [tcd.ie]
- 22. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. pufei.com [pufei.com]
A Comparative Analysis of Emestrin's Cytotoxic Effects on Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Emestrin, a natural compound isolated from the endophytic fungus Emericella nidulans, across different human cancer cell lines. The data presented is based on available preclinical research and aims to offer a consolidated resource for evaluating this compound's potential as an anticancer agent.
Data Presentation: Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines, with IC50 values indicating its efficacy in inhibiting cell viability. The following table summarizes the reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| Huh-7 | Hepatocellular Carcinoma | 4.89 |
| A-549 | Lung Carcinoma | 6.3 |
| Caco-2 | Colorectal Adenocarcinoma | 9.28 |
| T47D | Breast Cancer | Not specified |
Note: While a study on T47D breast cancer cells indicated that this compound induces cell cycle arrest and apoptosis, the specific IC50 value was not provided in the referenced literature.
Mechanism of Action: Induction of Apoptosis
Research into this compound's mechanism of action has primarily focused on the Huh-7 human hepatocellular carcinoma cell line. The findings indicate that this compound induces apoptosis through the intrinsic mitochondrial pathway. Key molecular events in this pathway include the regulation of Bax and Bcl-2 protein levels, leading to the activation of downstream caspases and subsequent programmed cell death.
Signaling Pathway Diagram
The following diagram illustrates the proposed mitochondrial pathway of apoptosis induced by this compound in cancer cells.
A Head-to-Head Comparison: Emestrin's Immunomodulatory Profile Against a Clinical Mainstay
In the dynamic landscape of immunomodulatory drug discovery, novel compounds are continually evaluated for their potential to offer improved efficacy and safety profiles over existing therapies. This guide provides a detailed comparative analysis of Emestrin, a mycotoxin with known immunomodulatory properties, against the well-established immunomodulator, Cyclosporine A. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of performance data, experimental methodologies, and mechanistic insights.
Executive Summary
Data Presentation: Performance Metrics
The following table summarizes the available quantitative data for the inhibition of T-lymphocyte proliferation by this compound derivatives and the established immunomodulator, Cyclosporine A.
| Compound | Assay | Target Cells | IC50 (µM) |
| This compound Derivatives (compounds 2-4) | Concanavalin A-induced T-lymphocyte proliferation | T-lymphocytes | 2.95 - 24.5 |
| Cyclosporine A | T-cell proliferation assay | T-cells | ~0.00017 - 0.0005 |
Note: The IC50 for Cyclosporine A was converted from ng/mL to µM based on a molecular weight of 1202.61 g/mol .[1][2][3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following are representative protocols for the key assays cited in this guide.
Concanavalin A-Induced T-Lymphocyte Proliferation Assay
This assay is a standard method to assess the ability of a compound to inhibit T-cell activation and proliferation.
Objective: To determine the concentration at which a compound inhibits 50% of the maximal T-cell proliferation (IC50) induced by the mitogen Concanavalin A.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-lymphocytes
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Concanavalin A (Con A)
-
Test compounds (this compound derivatives, Cyclosporine A)
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTS or WST-1 based)
-
96-well flat-bottom culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Scintillation counter or plate reader
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells and resuspend in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Assay Setup:
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Prepare serial dilutions of the test compounds in complete RPMI-1640 medium.
-
Add 50 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (no compound).
-
Add 50 µL of Con A solution (final concentration typically 1-5 µg/mL) to all wells except for the negative control wells (which receive medium only).
-
-
Incubation: Incubate the plate for 48-72 hours in a humidified CO₂ incubator at 37°C.
-
Proliferation Measurement:
-
Using [³H]-Thymidine: 18 hours before the end of the incubation, add 1 µCi of [³H]-Thymidine to each well. After incubation, harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Using Colorimetric Assays: Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions and incubate for a further 2-4 hours. Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
CCR2 Chemokine Receptor Binding Assay
This assay is used to determine the affinity of a compound for the CCR2 receptor.
Objective: To measure the concentration at which a compound displaces 50% of a radiolabeled ligand from the CCR2 receptor (IC50) or to determine its binding affinity (Ki).
Materials:
-
Cell line overexpressing human CCR2 (e.g., HEK293 or CHO cells)
-
Membrane preparations from the CCR2-expressing cells
-
Radiolabeled CCR2 ligand (e.g., ¹²⁵I-MCP-1)
-
Test compound (this compound)
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Non-labeled CCR2 ligand (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound in the binding buffer.
-
Include control wells for total binding (no competitor) and non-specific binding (excess non-labeled ligand).
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value by plotting the percentage of specific binding against the log of the compound concentration. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and the experimental workflow for performance evaluation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
